Ethylidene dibutyrate
Description
Contextualization of Dibutyrate Esters in Organic Chemistry
Esters are a fundamental class of organic compounds, formed by the reaction of a carboxylic acid with an alcohol. ebsco.com Dibutyrate esters, which contain two butyrate (B1204436) functional groups, are prevalent in both nature and industry. They are often recognized for their pleasant scents and are used as additives in the food, cosmetic, and pharmaceutical industries. nih.govfrontiersin.org For instance, butyl butyrate has a pineapple-like flavor, while other short-chain esters contribute to the natural aroma of fruits like mangoes and bananas. nih.gov
Beyond their sensory properties, dibutyrate esters, particularly the geminal diester subclass to which ethylidene dibutyrate belongs (acylals), serve important functions in preparative organic chemistry. nih.gov They are widely employed as protecting groups for aldehydes due to their stability under various conditions and the potential for mild, chemoselective deprotection. nih.gov Furthermore, these structures act as valuable precursors in the total synthesis of complex natural products and other organic reactions. nih.gov
Significance of this compound as a Model Ester
This compound serves as a significant model ester for several areas of chemical research. Its status as a geminal diester, or acylal, makes it an ideal substrate for studying the reactivity of this specific functional group, which differs considerably from that of simple monoesters or vicinal diesters. nih.gov
Historically, its significance was established in the field of physical organic chemistry. Early investigations utilized the thermal decomposition of this compound in the vapor phase as a model system for studying homogeneous, unimolecular first-order gas reactions. cdnsciencepub.com These studies explored the kinetics and mechanism of its breakdown into an aldehyde and an anhydride (B1165640), providing fundamental insights into reaction theory. cdnsciencepub.com The well-defined structure and reactivity of this compound continue to make it a valuable tool for probing reaction mechanisms.
Evolution of Research Perspectives on this compound and Related Structures
Research perspectives on this compound and its structural relatives, the acylals, have evolved from fundamental physical chemistry to encompass broader applications in synthetic and medicinal chemistry.
Initial research in the early-to-mid 20th century focused on the fundamental reaction kinetics of these molecules. A notable 1937 study detailed the thermal decomposition of this compound in the vapor phase at temperatures between 200°C and 300°C, establishing it as a clean, first-order reaction yielding an aldehyde and an anhydride. cdnsciencepub.com
In subsequent decades, the focus shifted towards the synthetic utility of the acylal group. nih.gov The development of acylals as protecting groups for aldehydes became a prominent area of research in organic synthesis. nih.gov More recently, the unique chemical properties of these compounds have been leveraged in medicinal chemistry, where the geminal diester motif is used in prodrug design. nih.gov This approach can enhance the bioavailability of drug candidates that would otherwise have poor pharmacokinetic profiles. nih.gov Patents have also described the use of this compound itself as a butyric acid derivative in specific therapeutic methods. google.com
Scope and Objectives of Current Research Trajectories on this compound
Current research involving this compound and related geminal diesters is focused on discovering new synthetic methods, achieving a more profound understanding of reaction mechanisms through advanced techniques, and developing novel analytical methodologies for their detection and characterization.
While the classical synthesis of acylals like this compound involves the reaction of an aldehyde with an anhydride, often under acidic catalysis, research continues to seek more efficient and scalable methods. Analogous industrial processes, such as the carbonylation of methyl acetate (B1210297) to produce ethylidene diacetate, suggest that transition-metal-catalyzed routes could be a potential avenue for the synthesis of related compounds. google.com The development of enzymatic synthesis, which has been successfully applied to produce other butyrate esters for the food and fragrance industries, represents another potential, environmentally friendly approach for producing specific acylals. nih.gov Furthermore, the use of geminal diesters as precursors in cycloaddition reactions remains an active area of synthetic research. scispace.com
Modern research aims to move beyond classical kinetic studies to achieve a more detailed, atomistic understanding of reaction mechanisms. The hydrolysis of acetals and related esters is known to proceed via mechanisms like the A-1 pathway, involving a pre-equilibrium protonation followed by a rate-determining unimolecular decomposition. gla.ac.uk Contemporary studies employ powerful computational tools, such as Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations, to model these processes. nih.gov These advanced methods allow researchers to visualize transition states and understand the subtle effects of factors like pH on the regioselectivity of hydrolysis, providing insights that are difficult to obtain through experimentation alone. nih.gov Such studies, applied to related ester systems, pave the way for a more complete elucidation of the reaction dynamics of this compound. acs.org
The analysis of reactive molecules like this compound presents unique challenges. Current research focuses on creating sensitive and specific analytical methods. For related structures, such as ethylidene-bridged flavan-3-ols found in wine, specialized methods involving solid-phase extraction and subsequent acid-catalyzed cleavage have been developed for quantification by liquid chromatography. acs.org Headspace gas chromatography (GC) is a common technique for analyzing volatile precursors, such as the aldehydes used to synthesize acylals. nih.gov A significant frontier is the detailed structural characterization in the solid state. Obtaining crystal structures of reactive geminal esters is challenging, but has been achieved for analogous compounds like geminal bis(trifluoromethanesulfonate) esters, providing crucial insights into their solid-state packing and intermolecular interactions. iucr.org These advanced analytical approaches are essential for quality control, mechanistic studies, and exploring new applications.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethane-1,1-diol dibutanoate | ontosight.ai |
| Molecular Formula | C10H18O4 | nih.gov |
| Molecular Weight | 202.25 g/mol | bdmaee.net |
| CAS Number | 5144-56-9 |
| Synonyms | this compound, 1,1-Ethanediol (B1196304) dibutyrate | ontosight.ainih.gov |
Table 2: Research Highlights on this compound and Related Structures
| Research Area | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| Physical Chemistry | Decomposes via a homogeneous, first-order gas reaction to an aldehyde and anhydride. | Established as a model compound for studying unimolecular reaction kinetics. | cdnsciencepub.com |
| Synthetic Chemistry | Acylals (geminal diesters) are effective protecting groups for aldehydes. | Provides a key tool for multi-step organic synthesis. | nih.gov |
| Medicinal Chemistry | The geminal diester motif is used in prodrug strategies to improve bioavailability. | Expands the potential for developing new pharmaceuticals. | nih.gov |
| Analytical Chemistry | Development of LC-MS methods for quantifying ethylidene-bridged compounds in complex matrices. | Enables precise analysis for quality control and research in food chemistry. | acs.org |
| Mechanistic Chemistry | QM/MM simulations can elucidate the role of pH and enzyme active sites in ester hydrolysis. | Offers a detailed, dynamic understanding of reaction pathways at the molecular level. | nih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| Acetaldehyde (B116499) | |
| Acetic Anhydride | |
| Butyl Butyrate | |
| Butyric Acid | |
| Ethylidene Diacetate | |
| This compound (Ethane-1,1-diol dibutanoate) | |
| Ethylene (B1197577) Glycol Dibutyrate | |
| Isobutyl Butyrate | |
| Methyl Acetate | |
| Sodium Butyrate | |
| 2,2'-ethylidenediphloroglucinol |
Computational Modeling Insights
While specific computational studies exclusively targeting this compound are not widely published, the application of computational chemistry provides significant potential for understanding its molecular behavior. youtube.comyoutube.com Computational modeling serves as a powerful tool for investigating chemical problems on a computer, allowing for the prediction of structure, reactivity, and properties of molecules, including those that may be difficult to study experimentally. youtube.com
For this compound, computational methods can offer deep insights into several key areas. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the molecule's lowest energy conformers, geometric parameters (bond lengths and angles), and vibrational frequencies, which are crucial for interpreting spectroscopic data. researchgate.net Such methods are vital for accurately predicting the molecule's three-dimensional structure and electronic properties. youtube.com
Furthermore, computational modeling can elucidate reaction mechanisms for the synthesis of this compound. By simulating reaction pathways, chemists can identify transition states, calculate activation energies, and understand the catalytic cycles involved in its formation. reddit.com This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts. Molecular dynamics simulations could also be used to study the dynamic behavior of the molecule and its interactions in various solvents or with other chemical species. reddit.com
The table below summarizes the potential applications of computational chemistry in the study of this compound.
| Computational Method | Potential Insights for this compound |
| Density Functional Theory (DFT) | Prediction of stable conformations, electronic structure, and spectroscopic properties (IR, NMR). researchgate.netreddit.com |
| Molecular Dynamics (MD) | Simulation of molecular motion, interactions with solvents, and transport properties. reddit.com |
| Reaction Pathway Modeling | Elucidation of synthesis mechanisms, identification of intermediates and transition states, and calculation of reaction kinetics. reddit.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. |
These computational approaches are instrumental in modern chemical research, guiding experimental work and accelerating the discovery and development of new chemical entities and processes. youtube.com
Industrial Process Optimizations
The optimization of industrial processes for producing esters like this compound focuses on improving yield, purity, cost-effectiveness, and environmental sustainability. Research into production methods draws from established principles of ester synthesis and catalysis, with several potential routes for optimization.
One historical chemical synthesis route involves the reaction of a carboxylic acid with acetylene (B1199291) in the presence of a suitable catalyst. A patented process describes the manufacture of ethylidene esters by reacting the corresponding carboxylic acid—in this case, butyric acid—with acetylene using a mercury-based catalyst. google.com Optimization of this process would involve modifying reaction parameters such as temperature, which was maintained below 120°C at atmospheric pressure, and the precise formulation of the catalyst. google.com
A more contemporary approach involves the carbonylation of methyl acetate or dimethyl ether. A process patented for the production of ethylidene diacetate utilizes a homogeneous Group VIII noble metal catalyst, such as palladium, with hydrogen and carbon monoxide. google.com This method is explicitly noted as being applicable to other carboxylic acids, suggesting a pathway for this compound production from butyrate precursors. google.com Optimization strategies for this type of process include the selection of the specific metal catalyst and ligands, operating pressure, temperature, and the molar ratios of hydrogen to carbon monoxide. google.com
Modern process optimization increasingly emphasizes "green chemistry" principles. rsc.org This includes the use of enzymatic catalysts, such as lipases, which can perform esterification reactions under mild conditions, often with high selectivity, reducing the formation of byproducts. sci-hub.se Lipase-catalyzed synthesis of flavor esters like ethyl butyrate and butyl butyrate has been extensively studied, providing a model for the potential enzymatic production of this compound. nih.govnih.gov Key optimization parameters in biocatalysis include the choice of enzyme, immobilization of the enzyme for easier recovery and reuse, reaction temperature, substrate molar ratio, and the use of solvent-free systems to minimize environmental impact. sci-hub.seunife.it
Furthermore, optimizing the supply of precursors through metabolic engineering represents a frontier in chemical production. Biosynthetic pathways have been engineered in microorganisms like Saccharomyces cerevisiae to produce precursors such as butyryl-CoA, which can then be converted to esters. researchgate.net Integrating the biosynthesis of precursors with the final catalytic step is a key strategy for developing sustainable and efficient industrial processes.
The following table compares different strategies for the synthesis and optimization of this compound production.
| Synthesis Strategy | Key Optimization Parameters | Potential Advantages |
| Mercury-Catalyzed Reaction | Catalyst formulation, temperature, pressure, reactant purity. google.com | Direct route from butyric acid and acetylene. google.com |
| Noble Metal-Catalyzed Carbonylation | Choice of metal (e.g., Palladium), ligands, H2/CO ratio, pressure, temperature. google.com | Utilizes common feedstocks like methyl acetate. google.com |
| Enzymatic Synthesis (Lipase) | Enzyme selection and immobilization, temperature, substrate ratio, solvent-free conditions. sci-hub.seunife.it | High selectivity, mild reaction conditions, environmentally friendly. unife.it |
| Integrated Bioprocess | Strain engineering for precursor production, optimization of fermentation and reaction conditions. researchgate.net | Sustainable production from renewable feedstocks. |
Structure
3D Structure
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-butanoyloxyethyl butanoate |
InChI |
InChI=1S/C10H18O4/c1-4-6-9(11)13-8(3)14-10(12)7-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
QWCZLICLKFKDBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)OC(=O)CCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethylidene Dibutyrate
Direct Esterification Routes and Derivatives
The most common approach to synthesizing ethylidene dibutyrate and its analogs involves the direct reaction of an aldehyde with a carboxylic anhydride (B1165640) or carboxylic acid. These methods are favored for their efficiency and the stability of the resulting acylal products under various conditions.
Condensation Reactions Utilizing Butyric Anhydride and Acetaldehyde (B116499) Equivalents
The reaction of acetaldehyde with butyric anhydride is a primary route for the formation of this compound. This condensation reaction typically requires a catalyst to proceed at a reasonable rate and yield. The general reaction is as follows:
CH₃CHO + (CH₃CH₂CH₂CO)₂O → CH₃CH(OCOCH₂CH₂CH₃)₂
A wide array of catalysts have been demonstrated to be effective in the synthesis of geminal dicarboxylates, known as acylals. While specific data for this compound is limited, extensive research on the analogous synthesis of ethylidene diacetate from acetaldehyde and acetic anhydride provides a strong basis for catalyst selection. These catalysts can be broadly categorized into Brønsted and Lewis acids.
Brønsted Acids: Strong proton acids are effective catalysts for this transformation. Examples include:
Sulfuric acid (H₂SO₄)
p-Toluenesulfonic acid (p-TsOH)
Perchloric acid (HClO₄) adsorbed on silica (B1680970) gel
Lewis Acids: A diverse range of Lewis acids have been employed, often offering milder reaction conditions and higher chemoselectivity (aldehydes react preferentially over ketones). These include:
Metal triflates, such as bismuth triflate (Bi(OTf)₃) and scandium triflate (Sc(OTf)₃).
Metal chlorides, like zirconium tetrachloride (ZrCl₄) and iron(III) chloride (FeCl₃).
Other metal salts, for instance, copper(II) tetrafluoroborate (B81430) hydrate.
Iodine (I₂) and N-bromosuccinimide (NBS) have also been reported to catalyze this type of reaction.
The choice of catalyst can significantly influence the reaction rate and yield. For instance, bismuth triflate has been shown to be a highly efficient catalyst for the synthesis of acylals from aromatic aldehydes and acetic anhydride.
Table 1: Catalyst Systems for the Synthesis of Geminal Diacetates (Acylals) from Aldehydes and Acetic Anhydride This data is for the synthesis of 1,1-diacetates and is presented as analogous for the synthesis of this compound.
| Catalyst | Substrate Scope | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Bismuth Triflate (Bi(OTf)₃) | Aromatic & Aliphatic Aldehydes | Solvent-free, room temp. | 90-98 |
| Zirconium Tetrachloride (ZrCl₄) | Aromatic & Aliphatic Aldehydes | Solvent-free, room temp. | 92-98 |
| Iodine (I₂) | Aromatic & Aliphatic Aldehydes | Solvent-free, room temp. | 88-96 |
| H₂SO₄-Silica | Aromatic & Aliphatic Aldehydes | Solvent-free, room temp. | 90-98 |
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, pressure, and the choice of solvent.
Temperature: Many modern catalytic methods for acylal synthesis can be conducted at room temperature, which is advantageous for energy efficiency and for substrates that may be sensitive to heat. In some cases, gentle heating may be required to increase the reaction rate, particularly with less reactive substrates.
Pressure: The synthesis of this compound is typically carried out at atmospheric pressure, simplifying the required experimental setup.
Solvent: A significant advantage of many reported procedures for acylal synthesis is that they can be performed under solvent-free conditions. ias.ac.in This "green chemistry" approach reduces waste and simplifies product purification. When a solvent is necessary, aprotic and non-polar solvents are generally preferred to avoid side reactions.
Acetalization of Butyric Acid with Acetaldehyde
An alternative synthetic route to this compound involves the acetalization of butyric acid with acetaldehyde. This reaction is an equilibrium process that results in the formation of the geminal diester and water. To drive the reaction to completion, the removal of water is essential.
CH₃CHO + 2 CH₃CH₂CH₂COOH ⇌ CH₃CH(OCOCH₂CH₂CH₃)₂ + H₂O
The use of heterogeneous catalysts is particularly advantageous in acetal (B89532) formation as it simplifies catalyst recovery and product purification. Solid acid catalysts are commonly employed for this purpose. While specific examples for the synthesis of this compound are not widely reported, analogous reactions for the formation of other acetals and esters utilize various heterogeneous catalysts.
Examples of heterogeneous catalysts that could be applicable include:
Sulfonated Resins: Ion-exchange resins such as Amberlyst-15.
Acidic Zeolites: Microporous aluminosilicate (B74896) minerals with strong acidic sites.
Sulfated Metal Oxides: Such as sulfated zirconia, which exhibit superacidic properties.
Functionalized Mesoporous Silica: Materials like CMK-5-SO₃H, which have a high surface area and accessible acid sites, have been shown to be effective for acylal synthesis. ias.ac.in
These catalysts offer the benefits of being easily separable from the reaction mixture by filtration, and they can often be regenerated and reused, making the process more economical and environmentally friendly.
Table 2: Examples of Heterogeneous Catalysts Used in Acylal Synthesis This data is for the synthesis of 1,1-diacetates and is presented as analogous for the synthesis of this compound.
| Catalyst | Reaction Conditions | Key Advantages |
|---|---|---|
| CMK-5-SO₃H | Solvent-free, room temperature | High activity, reusability, chemoselectivity |
| H₂SO₄-Silica | Solvent-free, room temperature | High yields, readily available, low cost |
| Polystyrene-supported TiCl₄ | Heterogeneous, room temperature | Reusable, high yields, simple work-up |
To shift the equilibrium of the acetalization reaction towards the formation of this compound, the continuous removal of the water by-product is critical. Azeotropic distillation is a widely used and effective technique for this purpose.
This method involves adding an entrainer to the reaction mixture. The entrainer forms a low-boiling azeotrope with water. As the reaction proceeds, the azeotrope is distilled off, condensed, and collected in a Dean-Stark apparatus or a similar device. In the condenser, the water and the immiscible entrainer separate into two layers. The water is removed, and the entrainer is continuously returned to the reaction flask.
Common entrainers for azeotropic water removal include:
Toluene
Benzene (use is now restricted due to toxicity)
Cyclohexane
Heptane
The selection of the entrainer depends on the boiling points of the reactants and products to ensure that only the water-entrainer azeotrope is removed from the reaction mixture. This strategy effectively drives the equilibrium to favor the product, leading to high yields of this compound.
Transesterification Pathways Involving Butyrate (B1204436) Sources
Transesterification is a key process in which the alkoxy group of an ester is exchanged with that of an alcohol. In the context of this compound synthesis, this can be envisioned through the interesterification of other esters or the alcoholysis of butyric acid derivatives.
Interesterification involves the exchange of acyl groups between two different esters. While specific research on the direct interesterification to produce this compound is limited, the principles can be inferred from studies on related butyrate esters.
Enzymatic catalysis, particularly with lipases, offers a mild and selective alternative to traditional chemical methods for ester synthesis. longdom.org Lipases are widely utilized in the food and pharmaceutical industries for the synthesis of flavor esters due to their high specificity and operation under gentle conditions. nih.gov The enzymatic synthesis of butyrate esters, such as ethyl butyrate and methyl butyrate, has been extensively studied and provides a model for the potential synthesis of this compound. mdpi.comnih.gov
Lipases, such as those from Candida rugosa and Aspergillus fumigatus, have demonstrated efficacy in catalyzing transesterification reactions. nih.govnih.gov For instance, the synthesis of methyl butyrate has been achieved via the transesterification of vinyl butyrate with methanol, catalyzed by a lipase (B570770) from Aspergillus fumigatus, yielding up to 86% of the ester. nih.gov The reaction mechanism for lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the acyl donor, which then reacts with the alcohol to form the new ester. nih.gov
Several factors influence the efficiency of enzymatic transesterification, including the choice of enzyme, substrate concentration, temperature, and reaction medium. nih.govmdpi.com While organic solvents like n-hexane are often used, there is a growing interest in solvent-free systems to enhance the green credentials of the process. nih.govresearchgate.net
Table 1: Illustrative Conditions for Enzymatic Synthesis of Butyrate Esters
| Acyl Donor | Acyl Acceptor | Enzyme Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Vinyl Butyrate | Methanol | Aspergillus fumigatus Lipase | n-Hexane | 40 | 86 | nih.gov |
| Ethyl Caprate | Butyric Acid | Candida rugosa Lipase | n-Hexane | 37 | - | nih.gov |
| Butyric Acid | Ethanol (B145695) | Immobilized Candida antarctica Lipase B | Solvent-free | 45 | >97 | mdpi.comresearchgate.net |
This table presents data for related butyrate esters to illustrate the potential conditions for this compound synthesis.
Base-catalyzed transesterification is a widely used industrial process, particularly for the production of biodiesel. srsintl.comwikipedia.orgsrsbiodiesel.com This method employs strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOCH₃) to catalyze the reaction. srsintl.comsrsbiodiesel.com The mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. srsintl.comresearchgate.net This intermediate can then collapse to form the new ester and a new alkoxide. srsintl.com
The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used. wikipedia.org The removal of one of the products, such as a lower-boiling alcohol, can also shift the equilibrium. wikipedia.org
Challenges in base-catalyzed transesterification include the potential for saponification (hydrolysis of the ester to a carboxylate salt) if water is present in the reaction mixture. Therefore, anhydrous conditions are crucial for high yields. srsintl.comsrsbiodiesel.com
Alcoholysis involves the reaction of an alcohol with a carboxylic acid derivative, such as an acid anhydride or acid halide, to form an ester. The reaction of butyric anhydride with an appropriate ethylidene-containing substrate is a plausible route to this compound.
The reaction of a carboxylic acid anhydride with an alcohol is a standard method for ester synthesis. This reaction is typically catalyzed by an acid or a base. In the context of this compound, the reaction would involve butyric anhydride and a hypothetical ethylidene diol (ethane-1,1-diol), which is unstable. A more practical approach would involve the reaction of butyric anhydride with a precursor to the ethylidene moiety, such as acetaldehyde or its acetal.
Historically, the synthesis of the analogous compound, ethylidene diacetate, was achieved through the reaction of acetylene (B1199291) with acetic acid, a process that proceeds via a vinyl acetate (B1210297) intermediate. A similar pathway can be envisioned for this compound, where acetylene reacts with butyric acid. Alternatively, the direct reaction of vinyl butyrate with butyric acid in the presence of an acid catalyst could yield this compound. The reaction of vinyl ethers with carboxylic acids is known to produce hemiacetal esters, which can then be converted to the desired diester. nih.govoup.com
Interesterification with Other Esters (e.g., Ethyl Acetate, Ethyl Butyrate)
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov Key aspects include the use of renewable feedstocks, atom economy, and the avoidance of solvents. researchgate.netlabmanager.com
Conducting reactions without the use of organic solvents offers significant environmental and economic advantages, including reduced waste, lower costs, and improved safety. nih.govresearchgate.netnih.gov Solvent-free conditions can be particularly beneficial in esterification and transesterification reactions. researchgate.netnih.gov
In the context of this compound synthesis, a solvent-free approach could be applied to both enzymatic and non-enzymatic methods. For enzymatic reactions, a solvent-free system would involve the direct mixing of the substrates with the immobilized or free enzyme. researchgate.net This approach has been successfully demonstrated for the synthesis of various flavor esters, including ethyl butyrate. researchgate.netnih.gov The reaction medium itself consists of the reactants, which can enhance reaction rates due to higher substrate concentrations. nih.gov
For non-enzymatic reactions, such as the direct reaction of carboxylates with dihaloalkanes, solvent-free conditions have been shown to be highly effective, leading to high yields and short reaction times. nih.gov Microwave irradiation can also be employed in conjunction with solvent-free conditions to further accelerate reaction rates.
Table 2: Advantages of Solvent-Free Synthesis in Ester Production
| Advantage | Description |
| Environmental | Reduces volatile organic compound (VOC) emissions and eliminates solvent-related waste. |
| Economic | Lowers costs associated with solvent purchase, purification, and disposal. |
| Process Efficiency | Often leads to higher reaction rates due to increased reactant concentration. |
| Safety | Reduces the risk of flammability and toxicity associated with organic solvents. |
| Product Purity | Simplifies product work-up and purification, as solvent removal is not required. |
Utilization of Renewable Feedstocks
The synthesis of this compound from renewable resources is contingent on the sustainable production of its primary precursors: butyric acid and acetaldehyde. Modern biocatalytic and chemical conversion pathways enable the generation of both compounds from biomass, establishing a green route that reduces reliance on petrochemicals.
Renewable Butyric Acid Production: Butyric acid is a key intermediate that can be efficiently produced through the fermentation of biomass. Lignocellulosic materials, such as corn stover, serve as abundant and non-food feedstocks. Through microbial action, the complex carbohydrates in these materials are broken down into sugars (e.g., glucose and xylose), which are then fermented by specific bacterial strains, such as Clostridium tyrobutyricum, to produce butyric acid at high yields. This biological pathway offers a significant reduction in greenhouse gas emissions compared to traditional chemical synthesis from petroleum-derived propylene (B89431) libretexts.org.
Renewable Acetaldehyde Production: Acetaldehyde, the other essential precursor, can be sustainably sourced from bio-ethanol. Bio-ethanol is widely produced by fermenting sugars from renewable feedstocks like sugarcane or corn researchgate.netthaiscience.info. The conversion of this bio-ethanol to acetaldehyde is typically achieved through catalytic oxidation or dehydrogenation thaiscience.infonicl.itsekab.com. This process yields a bio-based acetaldehyde that is chemically identical to its fossil-based counterpart but possesses a significantly lower carbon footprint biviture.comjubilantingrevia.com. The use of bio-based acetaldehyde is a critical step in creating a fully renewable supply chain for various industrial chemicals, including esters biviture.comresearchgate.net.
By combining butyric acid from biomass fermentation with acetaldehyde derived from bio-ethanol, a completely renewable pathway for the synthesis of this compound is established.
Development of Sustainable Catalytic Systems (e.g., MOFs, Ionic Liquids)
The shift towards green chemistry has spurred the development of advanced catalytic systems that offer high efficiency, selectivity, and reusability while minimizing waste. For ester synthesis reactions like that of this compound, Metal-Organic Frameworks (MOFs) and Ionic Liquids (ILs) have emerged as highly promising alternatives to conventional mineral acid catalysts.
Metal-Organic Frameworks (MOFs) as Esterification Catalysts: MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their defining features—high surface area, tunable porosity, and chemical stability—make them exceptional candidates for heterogeneous catalysis google.com. Zirconium-based MOFs, in particular, have demonstrated excellent catalytic activity in esterification reactions. For instance, UiO-66(COOH)₂, an isostructural variant of the well-known UiO-66, achieved a 90% conversion rate in the esterification of butyric acid and butanol, attributed to its high density of active acid functional groups sekab.com. Another Zr-based MOF, MOF-808, has also been effectively used as a recyclable catalyst for esterification, showing stable performance over multiple cycles sekab.com. These examples highlight the potential of MOFs to serve as robust and efficient solid-acid catalysts for producing butyrate esters.
Ionic Liquids (ILs) as Dual-Function Catalysts: Ionic liquids are organic salts that are liquid at or near room temperature and are noted for their low volatility, high thermal stability, and tunable properties researchgate.net. In esterification, certain ILs can function as both the solvent and the catalyst, simplifying the process and reducing waste nicl.it. Brønsted acidic ionic liquids, for example, have been successfully employed as recyclable catalysts for various esterification reactions, often resulting in a biphasic system where the ester product can be easily separated by decantation nicl.it. Imidazolium-based ILs have also shown high catalytic activity, inspired by the catalytic function of the histidyl residues in enzymes like lipase biviture.com. The reusability of these ILs over several cycles without significant loss of activity underscores their sustainability for industrial-scale ester synthesis biviture.com.
The table below summarizes the performance of representative sustainable catalysts in various esterification reactions, illustrating their applicability for processes like the synthesis of this compound.
| Catalyst System | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| UiO-66(COOH)₂ (MOF) | Butyric Acid + Butanol | Butyl Butyrate | Achieved 90% conversion; higher activity than parent UiO-66 due to additional acidic functional groups. | sekab.com |
| MOF-808 (MOF) | Oleic Acid + Methanol | Methyl Oleate | Demonstrated superior catalytic performance and could be recycled for four cycles without significant loss of activity. | sekab.com |
| [C₅C₁Im][NO₃⁻] (Ionic Liquid) | α-Tocopherol + Succinic Anhydride | α-Tocopherol Succinate | Acted as a dual solvent-catalyst; recycled for 4 batches with an average yield of 94.1%. | biviture.com |
| Brønsted Acidic Ionic Liquid | Carboxylic Acid + Alcohol | Various Esters | Catalyst is immiscible with the ester product, allowing for easy separation and reuse. | nicl.it |
Purification and Isolation Techniques in Laboratory and Industrial Scale Synthesis
Distillation and Rectification Protocols
Distillation is a primary technique for the purification of esters. For compounds with high boiling points, such as this compound, standard atmospheric distillation is often unsuitable due to the high temperatures required, which can lead to thermal decomposition of the product sciencemadness.orggoogle.comresearchgate.net. The boiling point of this compound is not widely reported, but analogous high-molecular-weight diesters, such as ethylene (B1197577) glycol dibutyrate, have atmospheric boiling points around 240°C thegoodscentscompany.com. Such high temperatures risk the formation of tars and other degradation byproducts sciencemadness.org.
To circumvent this issue, vacuum distillation is the preferred method for purifying high-boiling esters researchgate.netwikipedia.org. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause decomposition wikipedia.orgyoutube.com.
A typical laboratory-scale vacuum distillation setup for purifying a crude ester mixture involves the following protocol:
Neutralization and Washing: The crude reaction mixture is first washed with a basic solution (e.g., sodium carbonate) to neutralize any remaining acid catalyst, followed by washing with water and brine to remove residual salts and water-soluble impurities sciencemadness.org.
Drying: The organic ester layer is dried using an anhydrous drying agent like magnesium sulfate (B86663).
Apparatus Setup: The dried ester is placed in a round-bottom flask with a stir bar to ensure smooth boiling. The flask is connected to a short-path distillation head, a condenser, and a receiving flask. All glass joints must be properly sealed to maintain a vacuum.
Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually lowered. It is crucial to apply the vacuum before heating to prevent bumping youtube.com.
Heating and Collection: The flask is gently heated in a heating mantle while stirring. The temperature and pressure are monitored as the ester begins to distill. Fractions are collected based on the boiling point at the given pressure, separating the pure ester from lower- and higher-boiling impurities.
System Release: After distillation is complete, the heating mantle is removed, and the apparatus is allowed to cool completely before the vacuum is slowly released to prevent implosion youtube.com.
This technique is scalable for industrial applications, where flash distillation chambers are used to rapidly vaporize pre-heated material under vacuum, minimizing the time the ester is exposed to high temperatures google.com.
Chromatographic Separation Methods for Purity Enhancement
For achieving very high levels of purity or for separating compounds with close boiling points, chromatographic techniques are indispensable. Both gas chromatography and preparative liquid chromatography are employed for the analysis and purification of esters.
Gas Chromatography (GC) for Purity Analysis: Gas chromatography is a powerful analytical tool for assessing the purity of volatile compounds like this compound libretexts.org. In GC, the sample is vaporized in a heated injection port and separated as it travels through a capillary column containing a stationary phase. Elution order depends on the analyte's boiling point and its interaction with the stationary phase libretexts.org. A Flame Ionization Detector (FID) is commonly used for hydrocarbon derivatives like esters, providing a signal proportional to the amount of analyte present permapure.com. This allows for the precise quantification of impurities.
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation: When distillation is insufficient or when isolating minor components from a complex mixture, preparative HPLC is the method of choice labcompare.comyoutube.com. This technique is not limited by sample volatility and is highly effective for purification. The process involves scaling up a method developed on an analytical HPLC system labcompare.comnih.gov.
The key steps involve:
Method Development: An analytical-scale separation is first optimized to achieve good resolution between the target compound and its impurities. This involves selecting an appropriate column (e.g., C18 for reversed-phase) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) labcompare.comnih.gov.
Scale-Up: The method is then transferred to a preparative system, which uses a column with a larger diameter and particle size to accommodate a much higher sample load youtube.com. Flow rates and injection volumes are increased proportionally.
Fraction Collection: As the separated components elute from the column and pass through a detector, a fraction collector is used to automatically collect the peak corresponding to the pure this compound into separate vessels youtube.com.
Solvent Removal: The collected fractions, which contain the purified compound dissolved in the mobile phase, are then subjected to evaporation (often using a rotary evaporator) to yield the final, high-purity product.
The following table provides representative conditions for the chromatographic analysis and purification of esters.
| Technique | Purpose | Typical Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detector | Key Parameters |
|---|---|---|---|---|---|
| Gas Chromatography (GC) | Purity Assessment & Quantification | Mid-polarity phase (e.g., 6% cyanopropylphenyl-methyl silicone) or WAX-type column | Helium or Hydrogen | Flame Ionization Detector (FID) | Injector Temperature, Oven Temperature Program, Carrier Gas Flow Rate |
| Preparative HPLC | High-Purity Isolation | Reversed-Phase C18 (5-10 µm particles) | Gradient of Acetonitrile/Methanol and Water | Ultraviolet (UV) | Column Diameter, Sample Load, Mobile Phase Composition, Flow Rate |
Reaction Mechanisms and Kinetics of Ethylidene Dibutyrate Transformations
Hydrolysis Kinetics of Ethylidene Dibutyrate
The hydrolysis of this compound involves the cleavage of its ester bonds by water, a reaction that can be catalyzed by either acids or bases. This process ultimately yields butyric acid and acetaldehyde (B116499).
Acid-Catalyzed Hydrolysis Mechanism and Rate Studies
The acid-catalyzed hydrolysis of 1,1-geminal diesters like this compound is analogous to that of simple esters and proceeds through a bimolecular mechanism. Kinetic studies on the structurally similar ethylidene diacetate in aqueous hydrochloric acid have shown that the reaction velocity is directly related to the acid concentration, supporting a mechanism where a water molecule is involved in the rate-determining step. scispace.com
The mechanism can be described in the following steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to one of the alkoxy groups, converting it into a good leaving group (an alcohol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of butyric acid. This leaves a protonated hemiacetal ester.
Repeat of Steps 1-4 for the Second Ester Group: The remaining ester group on the hemiacetal undergoes the same sequence of protonation, nucleophilic attack by water, proton transfer, and elimination to yield a second molecule of butyric acid and protonated acetaldehyde.
Deprotonation: Finally, the protonated acetaldehyde is deprotonated by water to regenerate the acid catalyst and form the final aldehyde product.
Kinetic measurements for the hydrolysis of ethylidene diacetate at 25°C in varying concentrations of hydrochloric acid provide insight into the expected rate behavior of this compound.
Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of Ethylidene Diacetate at 25°C
| HCl Concentration (N) | Rate Constant (k) x 10⁵ (s⁻¹) |
|---|---|
| 0.1 | 1.23 |
| 0.5 | 6.45 |
| 1.0 | 13.8 |
| 2.0 | 32.1 |
| 4.0 | 98.7 |
Data adapted from kinetic studies on ethylidene diacetate, a structurally similar compound. scispace.com
Base-Catalyzed Hydrolysis Mechanism and Rate Studies
Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields butyrate (B1204436) salts and acetaldehyde. This reaction typically follows a second-order kinetic model, being first order in both the ester and the hydroxide (B78521) ion concentration.
The mechanism involves the following steps:
Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻) acts as a strong nucleophile and attacks one of the carbonyl carbons of the this compound. This results in the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the butyrate group is eliminated as a leaving group, forming an intermediate aldehyde ester and a butyrate anion.
Repeat for the Second Ester Group: The remaining ester group undergoes a similar nucleophilic attack by another hydroxide ion, leading to a second tetrahedral intermediate which then eliminates another butyrate anion to form acetaldehyde.
Effects of Solvent Polarity and Ionic Strength on Hydrolysis Rates
The rates of both acid- and base-catalyzed hydrolysis of esters are influenced by the properties of the solvent system.
For acid-catalyzed hydrolysis , the transition state is more polar than the reactants. Therefore, an increase in solvent polarity will stabilize the transition state more than the reactants, leading to an increase in the reaction rate. The ionic strength of the solution can also affect the rate, although this effect is generally less pronounced than in base-catalyzed reactions.
In base-catalyzed hydrolysis , the reaction is between a neutral ester molecule and a negatively charged hydroxide ion. The transition state is also negatively charged and more polar than the reactants. Consequently, increasing the solvent polarity will lead to a decrease in the reaction rate. This is because a more polar solvent will solvate the hydroxide ion more effectively, lowering its ground state energy and thus increasing the activation energy of the reaction. Increasing the ionic strength of the solution generally leads to a small increase in the rate of base-catalyzed hydrolysis due to the stabilization of the charged transition state.
Transesterification Mechanisms Involving this compound
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol in the presence of a catalyst to form a new ester and butyric acid or another butyrate ester.
Nucleophilic Acyl Substitution Mechanisms in Presence of Alcohols
The transesterification of this compound proceeds via a nucleophilic acyl substitution mechanism, which is similar to hydrolysis but with an alcohol acting as the nucleophile instead of water. The reaction can be catalyzed by either an acid or a base.
The general mechanism involves:
Activation of the Carbonyl Group: In an acid-catalyzed reaction, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. In a base-catalyzed reaction, the alcohol is deprotonated to form a more nucleophilic alkoxide.
Nucleophilic Attack: The alcohol (in acid catalysis) or alkoxide (in base catalysis) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Proton Transfer (in acid catalysis): A proton is transferred to the leaving alkoxy group.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the original alkoxy group and forming the new ester.
This process would occur for both butyrate groups on the this compound molecule.
Catalytic Roles in Transesterification (e.g., Acid, Base, Enzyme Specificity)
The choice of catalyst is crucial in transesterification reactions.
Acid Catalysts: Strong acids, such as sulfuric acid or hydrochloric acid, protonate the carbonyl oxygen, thereby activating the ester towards nucleophilic attack by an alcohol. This is an equilibrium-controlled process.
Base Catalysts: Bases, such as sodium hydroxide or sodium methoxide (B1231860), deprotonate the alcohol to form a potent nucleophile (alkoxide). This alkoxide then attacks the carbonyl carbon of the ester. Base-catalyzed transesterification is generally faster than acid-catalyzed transesterification.
Enzyme Catalysts: Lipases are enzymes that can catalyze the transesterification of esters with high specificity and under mild reaction conditions. The use of enzymes can be advantageous as it often avoids the formation of byproducts and can be highly selective for certain substrates or alcohol partners. While specific studies on the enzymatic transesterification of this compound are not documented, it is plausible that certain lipases could effectively catalyze this transformation.
Reactions with Other Functional Groups
The reactivity of this compound is primarily governed by the presence of two key functional groups: the ester linkages and the ethylidene moiety. Reactions can selectively target one or both of these groups, leading to a variety of transformation products.
The ethylidene group (CH3CH=) possesses a carbon-carbon double bond, making it susceptible to electrophilic addition reactions. While the electron-withdrawing nature of the adjacent oxygen atoms from the dibutyrate groups can influence the reactivity of this double bond, addition reactions are mechanistically plausible.
For instance, the addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr) would be expected to proceed via an electrophilic addition mechanism. The initial step would involve the attack of the electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. The subsequent attack of the nucleophile (e.g., Br-) would complete the addition. The regioselectivity of this addition would likely follow Markovnikov's rule, with the electrophile adding to the carbon atom with more hydrogen atoms.
Table 1: Plausible Addition Reactions of this compound
| Reagent | Product | Mechanism |
| HBr | 1-Bromoethyl dibutyrate | Electrophilic Addition |
| Br2 | 1,2-Dibromoethyl dibutyrate | Electrophilic Addition |
| H2O (acid-catalyzed) | 1-Hydroxyethyl dibutyrate (geminal diol, likely unstable) | Electrophilic Addition |
It is important to note that the stability of the resulting products will play a significant role. For example, the acid-catalyzed hydration would initially form a geminal diol, which is often unstable and may undergo subsequent elimination of water to form acetaldehyde and butyric acid. This is analogous to the hydrolysis of ethylidene chloride, which yields acetaldehyde. doubtnut.comdoubtnut.comyoutube.comyoutube.com
The ester functional groups in this compound are susceptible to reduction by strong reducing agents. The specific products of these reductions depend on the reagent used and the reaction conditions.
Commonly used reducing agents for esters include lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBAL-H).
Reduction with LiAlH4: This powerful reducing agent would likely reduce both ester groups to primary alcohols. The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxy group and further reduction of the resulting aldehyde would yield 1,1-ethanediol (B1196304) (which is unstable and would likely rearrange or eliminate water) and butanol. libretexts.orgfiveable.me
Reduction with DIBAL-H: DIBAL-H is a milder reducing agent and can often be used to selectively reduce esters to aldehydes at low temperatures. In the case of this compound, it is plausible that DIBAL-H could reduce the ester groups to butanal, leaving the ethylidene moiety intact under carefully controlled conditions. libretexts.org
Another potential reductive pathway is reductive cleavage, where the ester bond is cleaved. This can be achieved using various reagents, including sodium in liquid ammonia (B1221849) or catalytic methods. acs.orgrsc.orgacs.org The products of such a reaction would be ethanol (B145695) and derivatives of butyric acid.
Table 2: Potential Reductive Transformations of this compound
| Reagent | Primary Product(s) |
| LiAlH4 | 1,1-Ethanediol (unstable), Butanol |
| DIBAL-H | Butanal, Ethanol |
| Na/NH3 | Ethanol, Butane |
Mechanistic Investigations through Isotopic Labeling Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of this compound, isotopic labeling could provide invaluable insights into the mechanisms of its hydrolysis and other reactions.
For example, to confirm the mechanism of ester hydrolysis, the reaction could be carried out in water enriched with the oxygen-18 isotope (H2¹⁸O). By analyzing the products using mass spectrometry, the location of the ¹⁸O atom can be determined.
If the ¹⁸O is incorporated into the butyric acid, it would support a mechanism where the water molecule acts as a nucleophile and attacks the carbonyl carbon of the ester. This is the generally accepted mechanism for ester hydrolysis under both acidic and basic conditions. pearson.commasterorganicchemistry.comstudy.com
Conversely, if the ¹⁸O were found in the ethanol product, it would suggest a less common cleavage of the alkyl-oxygen bond.
Similarly, deuterium (B1214612) labeling could be used to study the mechanism of addition reactions across the ethylidene double bond. By using a deuterated reagent (e.g., DBr), the position of the deuterium atom in the product can reveal information about the regioselectivity and stereoselectivity of the reaction.
Table 3: Hypothetical Isotopic Labeling Studies on this compound
| Isotope | Labeled Reagent | Reaction Studied | Expected Labeled Product (if mechanism is as predicted) | Analytical Technique |
| ¹⁸O | H₂¹⁸O | Hydrolysis | Butyric acid-¹⁸O | Mass Spectrometry |
| ²H (D) | DBr | Addition | 1-Bromo-1-deuteroethyl dibutyrate | NMR Spectroscopy, Mass Spectrometry |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. acs.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. pku.edu.cnmdpi.comnih.gov
For this compound, computational studies could be employed to:
Determine the most likely pathways for addition reactions: By calculating the activation energies for different possible addition mechanisms (e.g., syn- vs. anti-addition) and regiochemical outcomes (Markovnikov vs. anti-Markovnikov), the preferred reaction pathway can be predicted.
Investigate the mechanism of ester hydrolysis and reduction: Computational models can simulate the step-by-step process of nucleophilic attack, formation of tetrahedral intermediates, and bond cleavage, providing a detailed picture of the reaction mechanism. acs.org The relative energies of different transition states can help to explain the observed kinetics of the reaction.
Predict spectroscopic properties: Computational methods can also be used to predict spectroscopic data (e.g., NMR, IR spectra) for proposed intermediates and products, which can then be compared with experimental data to validate the proposed mechanisms.
By combining experimental techniques like isotopic labeling with computational modeling, a comprehensive and detailed understanding of the reaction mechanisms and kinetics of this compound transformations can be achieved.
Advanced Analytical Methodologies for Ethylidene Dibutyrate
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for the isolation, identification, and quantification of ethylidene dibutyrate in various matrices. ijpsjournal.com These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. researchgate.net Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound, while high-performance liquid chromatography (HPLC) is invaluable for analyzing its potential non-volatile precursors or degradation products. researchgate.netnih.gov
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds such as this compound. ijream.org The development of a robust GC method involves the careful optimization of several parameters to ensure accurate and reliable separation and quantification. researchgate.net The key component in this process is the selection of the column and its stationary phase, which dictates the separation efficiency. researchgate.net
The choice of stationary phase is critical for achieving the desired resolution, especially when separating this compound from its structural isomers (e.g., butylidene dibutyrate) and other related esters that may be present in a sample. The separation is based on the different interactions of the analytes with the stationary phase.
Mid-polarity stationary phases are often employed for the analysis of esters. A common choice is a cyanopropylphenyl-substituted column, such as a DB-624 or similar, which provides a unique selectivity for a wide range of volatile compounds. For the analysis of volatile compounds including esters, aldehydes, and alcohols, wax-type columns like HP-INNOWax, which have a polyethylene (B3416737) glycol stationary phase, are also highly effective due to their distinct polarity. nih.gov Fused silica (B1680970) capillary columns, such as the Nukol™ column, which is bonded with a polyethylene glycol phase, are also designed for separating volatile compounds. nih.gov
The selection process involves considering the polarity of the stationary phase relative to the analytes. A phase that provides differential interactions with the isomers will result in different retention times and, therefore, separation. For instance, the subtle differences in the structure of this compound and its isomers can lead to variations in their boiling points and polarities, which can be exploited by using a stationary phase that is sensitive to these differences. The table below outlines a selection of stationary phases that are suitable for the analysis of esters and could be applied to this compound.
| Stationary Phase Type | Common Trade Names | Polarity | Key Characteristics & Application |
| Polyethylene Glycol (PEG) | HP-INNOWax, Nukol™, DB-WAX | Polar | Excellent for separating polar compounds, including esters and alcohols. Provides good peak shape for polar analytes. nih.govnih.gov |
| (6%-Cyanopropylphenyl) methylpolysiloxane | DB-624, Rtx-624 | Intermediate | Widely used for the analysis of volatile organic compounds and residual solvents. Its unique polarity offers good selectivity for a range of compounds. researchgate.net |
| 14% Cyanopropylphenyl-methylpolysiloxane | DB-1701 | Intermediate | Offers a different selectivity compared to DB-624 and can be effective for separating isomers. researchgate.net |
| 5% Phenyl-methylpolysiloxane | DB-5, HP-5MS | Non-Polar to Intermediate | A general-purpose phase that separates compounds primarily by boiling point. It can be used for initial screening of complex mixtures containing esters. |
For the determination of trace levels of volatile compounds like this compound in solid or liquid samples, headspace gas chromatography (HS-GC) is a powerful and widely used technique. nih.gov This method involves analyzing the vapor phase (headspace) in equilibrium with the sample, which is sealed in a vial and heated to a specific temperature. researchgate.net This approach is particularly advantageous as it is a clean sampling technique that avoids the injection of non-volatile matrix components into the GC system, thereby protecting the column and minimizing instrument downtime. nih.gov
The development of a headspace method requires the optimization of several parameters to ensure that a representative amount of the analyte is transferred from the sample matrix into the vapor phase. These parameters include the equilibration temperature and time, vial pressurization, and loop fill time. researchgate.net For instance, a typical starting point for the oven temperature would be 85°C, with a loop temperature of 100°C and a transfer line temperature of 120°C to prevent condensation. researchgate.net The sensitivity of the HS-GC method can be significantly higher than direct injection techniques for volatile analytes. nih.gov
| Parameter | Typical Range/Value | Purpose |
| Oven/Incubation Temperature | 80 - 120°C | To facilitate the partitioning of the volatile analyte from the sample matrix into the headspace. researchgate.net |
| Incubation Time | 10 - 45 min | To allow the sample to reach equilibrium between the liquid/solid phase and the gas phase. nih.govembrapa.br |
| Transfer Line Temperature | 120 - 150°C | To ensure the efficient transfer of the analyte from the headspace unit to the GC injector without condensation. researchgate.net |
| Injection Volume | 1 µL - 1 mL (of headspace) | The volume of the vapor phase injected into the GC. |
| Carrier Gas | Helium or Nitrogen | The inert gas used to transport the analyte through the GC column. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Precursors/Degradants
While GC is ideal for the volatile this compound itself, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing potential non-volatile or thermally labile precursors and degradation products. nih.gov HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. ijpsjournal.com
A common mode of HPLC for this purpose is reversed-phase (RP-HPLC), which typically utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. sielc.com The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. For compounds that lack a chromophore necessary for UV detection, pre-column or post-column derivatization may be required to introduce a UV-active or fluorescent tag. h-brs.denih.gov The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation of the target analytes. nih.gov
For example, a method could be developed using a C18 column with a gradient elution starting with a higher proportion of aqueous buffer and increasing the organic solvent (e.g., acetonitrile) concentration over time to elute compounds of increasing hydrophobicity. universiteitleiden.nl
| Parameter | Typical Condition | Purpose |
| Column | C18, 2.1-4.6 mm i.d., 50-250 mm length, 1.7-5 µm particle size | The stationary phase for reversed-phase separation. sielc.comnih.gov |
| Mobile Phase A | Water or buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) | The polar component of the mobile phase. sielc.comuniversiteitleiden.nl |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute analytes. nih.govuniversiteitleiden.nl |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex mixtures with a wide range of polarities. universiteitleiden.nl |
| Detector | UV/Vis or Fluorescence Detector (FLD) | To detect the analytes as they elute from the column. Derivatization may be needed for non-chromophoric compounds. h-brs.denih.gov |
| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation and can affect resolution. nih.govunizar.es |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical technique for the identification and structural confirmation of volatile compounds like this compound, especially within complex matrices. ijream.org This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. mdpi.com
In a GC-MS system, the sample is first introduced into the GC, where individual components are separated based on their retention times in the column. As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. Here, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. nih.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. nih.gov
The structural confirmation of this compound is achieved by comparing its obtained mass spectrum with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library. nih.gov The combination of the compound's retention time from the GC and its mass spectrum provides a very high degree of confidence in its identification. mdpi.com
| GC-MS Parameter | Typical Setting | Purpose |
| GC | ||
| Injector Temperature | 200 - 250°C | To ensure rapid volatilization of the sample. nih.gov |
| Column | Fused silica capillary column (e.g., HP-INNOWax, DB-5ms) | To separate the components of the mixture. nih.gov |
| Carrier Gas | Helium at a constant flow (e.g., 1.0 - 2.5 mL/min) | To carry the sample through the column. nih.govnih.gov |
| Oven Temperature Program | e.g., Start at 40°C, ramp to 240°C | To achieve optimal separation of compounds with different boiling points. nih.gov |
| MS | ||
| Ion Source Temperature | 230 - 250°C | To maintain the analytes in the gas phase within the ion source. nih.govnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | To create reproducible fragmentation patterns for identification. nih.gov |
| Mass Scan Range | 35 - 450 m/z | To detect the molecular ion and characteristic fragment ions of the target analyte. nih.gov |
| Detector | Quadrupole or Time-of-Flight (TOF) | To separate and detect the ions based on their mass-to-charge ratio. |
GC-Fourier Transform Infrared Spectroscopy (GC-FTIR) for Functional Group Analysis
Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a potent hyphenated technique for the analysis of complex mixtures. In the context of this compound, it provides both separation and specific identification of its functional groups. The process involves injecting a sample into a gas chromatograph, where individual components are separated based on their volatility and interaction with the stationary phase. As each separated compound, such as this compound, elutes from the GC column, it flows through a heated light-pipe interface into an FTIR spectrometer. mdpi.com
The FTIR spectrometer acquires an infrared spectrum of the eluting compound in the gas phase. For this compound, the resulting IR spectrum would display characteristic absorption bands that confirm its chemical identity. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester functional groups, typically appearing in the region of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations associated with the ester linkage would be visible between 1300-1000 cm⁻¹. researchgate.netijarbs.com The presence of alkane C-H stretching and bending vibrations from the ethylidene and butyrate (B1204436) moieties would also be evident. This technique is particularly valuable as it can distinguish this compound from other components in a reaction mixture, such as unreacted starting materials or byproducts, by providing a unique spectral fingerprint for each eluting compound. bohrium.comnih.gov
Spectroscopic Characterization for Structural Elucidation within Reaction Studies
The synthesis of this compound can be meticulously studied using various spectroscopic methods. These techniques allow for the monitoring of reaction progress and the definitive confirmation of the final product's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Identity
NMR spectroscopy is an indispensable tool for gaining detailed insight into chemical reactions at a molecular level. d-nb.infonih.gov It can be used in-situ to track the consumption of reactants and the formation of products in real-time, providing valuable kinetic and mechanistic data. jhu.edu For the synthesis of this compound, NMR allows for unambiguous confirmation of its structure.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. azooptics.com By analyzing the chemical shifts, splitting patterns, and integration of signals, the structure of this compound can be confirmed, even within a mixture of other compounds. libretexts.org
The ¹H NMR spectrum of this compound would show distinct signals for the protons in the ethylidene group and the two equivalent butyrate chains. For instance, the methine proton (CH) of the ethylidene group would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (CH₃) would appear as a doublet. The protons of the butyrate chains would exhibit characteristic triplet and multiplet patterns.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. azooptics.com The carbonyl carbons of the ester groups would have a characteristic downfield chemical shift (typically 170-180 ppm). By monitoring the appearance and increase in the intensity of these specific ¹H and ¹³C signals, and the corresponding decrease in reactant signals, the progress of the reaction can be accurately followed. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| CHH ₃-CH(O-)₂ | ~1.5 | Doublet | 3H |
| CH₃-CH (O-)₂ | ~5.8-6.0 | Quartet | 1H |
| -O-CO-CH₂-CH₂-CH ₃ | ~0.9 | Triplet | 6H |
| -O-CO-CH₂-CH ₂-CH₃ | ~1.6 | Multiplet | 4H |
| -O-CO-CH ₂-CH₂-CH₃ | ~2.3 | Triplet | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm, predicted) |
| C H₃-CH(O-)₂ | ~20 |
| CH₃-C H(O-)₂ | ~95 |
| -O-CO-CH₂-CH₂-C H₃ | ~14 |
| -O-CO-CH₂-C H₂-CH₃ | ~19 |
| -O-CO-C H₂-CH₂-CH₃ | ~36 |
| -O-C O-CH₂-CH₂-CH₃ | ~173 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR techniques are essential for unambiguously establishing the connectivity of atoms within a molecule, which is critical for confirming the structure of newly synthesized this compound. nih.govnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons of the ethylidene group, confirming their direct connectivity. It would also show correlations between the adjacent methylene (B1212753) groups within the butyrate chains. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the nuclei they are directly attached to. hmdb.ca An HSQC experiment would definitively link each proton resonance in the ¹H NMR spectrum to its corresponding carbon resonance in the ¹³C NMR spectrum, for example, connecting the methine proton signal to the methine carbon signal. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of a molecule. For this compound, a crucial HMBC correlation would be observed between the methine proton (CH) of the ethylidene group and the carbonyl carbon (C=O) of the butyrate groups, providing unequivocal evidence of the ester linkage at that position. harvard.eduuvic.ca
Infrared (IR) Spectroscopy for Functional Group Presence and Transformation
Infrared (IR) spectroscopy is a straightforward and effective method for monitoring the progress of a chemical reaction by tracking changes in functional groups. libretexts.org In the synthesis of this compound from precursors like 1,1-ethanediol (B1196304) and butyric acid (or its derivative, butyryl chloride), IR spectroscopy can follow the transformation.
The reaction progress can be monitored by observing the disappearance of the broad O-H stretching band (typically 3300-2500 cm⁻¹) from the alcohol and carboxylic acid starting materials. Simultaneously, the appearance and growth of the intense ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the C-O stretching bands (1300-1100 cm⁻¹) would signify the formation of the this compound product. researchgate.net This allows for a qualitative or semi-quantitative assessment of the reaction's conversion over time.
Table 3: Key IR Absorption Bands for Monitoring this compound Synthesis
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Observation during Reaction |
| Alcohol/Carboxylic Acid O-H | Stretch, broad | 3300 - 2500 | Disappears |
| Ester C=O | Stretch, strong | 1750 - 1735 | Appears and increases |
| Ester C-O | Stretch | 1300 - 1100 | Appears and increases |
| Alkane C-H | Stretch | 3000 - 2850 | Present throughout |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification in Specific Solvents
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most effective for quantifying compounds that contain chromophores—parts of a molecule that absorb light, such as conjugated systems or aromatic rings. denovix.comresearchgate.net
This compound does not possess an extended system of conjugated double bonds or other strong chromophores. Its structure consists of isolated ester carbonyl groups and saturated alkyl chains. The ester carbonyl group has a weak n→π* transition that occurs in the UV region, but typically below the cutoff of common solvents, making it difficult to detect and quantify accurately. Therefore, direct UV-Vis spectroscopy is generally not a suitable method for the routine quantification of this compound in solution. mt.com Quantification would likely require derivatization to attach a UV-active moiety to the molecule or the use of an alternative analytical technique such as GC or HPLC with a more universal detector.
Chemometric Approaches for Data Analysis and Prediction
Chemometrics is a discipline that utilizes mathematical and statistical methods to extract meaningful information from chemical data. sci-hub.se In the context of analyzing complex substances like this compound and related ester systems, chemometric approaches are indispensable for interpreting high-dimensional analytical data and for predicting physicochemical properties. These methods allow for the development of robust analytical protocols and the in-silico design of molecules with desired characteristics, reducing the need for extensive and costly experimental work. sci-hub.se
Multivariate Statistical Analysis of Analytical Data
The analysis of this compound, particularly when present in complex matrices such as food, beverages, or biological samples, often generates large and complex datasets from techniques like chromatography and mass spectrometry. sci-hub.semdpi.com Multivariate Statistical Analysis (MVSA) provides the tools to process and interpret this data, enabling sample classification, identification of key variables, and quantitative analysis. nih.govmdpi.com The core assumption of MVSA is that multiple measured variables can be modeled in terms of their means and variances/covariances to reveal underlying patterns. liu.se
Commonly employed MVSA techniques include:
Principal Component Analysis (PCA): An unsupervised dimensionality-reduction technique that transforms the original set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net PCA is widely used to visualize the clustering of samples, identify outliers, and understand the main sources of variance in the data. sci-hub.semdpi.com For instance, PCA has been effectively used to differentiate wines based on their volatile compound profiles, including various esters, and to distinguish between different tobacco heating system temperatures based on the aerosol's chemical composition. sci-hub.semdpi.com
Hierarchical Cluster Analysis (HCA): An unsupervised method that groups samples based on their similarity, often represented visually as a dendrogram. HCA can corroborate the groupings observed in PCA and provide a hierarchical view of the relationships between samples. sci-hub.seacs.org
Partial Least Squares (PLS) Regression: A supervised method used to build predictive models when there are many, potentially collinear, predictor variables. nih.gov PLS is particularly useful for quantitative analysis, correlating analytical data (e.g., spectra) with a specific property or concentration. It has been successfully applied in analyzing mixtures of analytes with similar mass spectra and in developing QSPR models. nih.govscientific.net Other regression techniques used in chemometrics include regularized methods like Least Absolute Shrinkage and Selection Operator (LASSO), Ridge, and Elastic Net, which are effective in building accurate prediction models from complex datasets such as NMR spectra. nii.ac.jp
The application of these techniques allows for a comprehensive understanding of the data generated from the analysis of complex mixtures containing esters. For example, in the analysis of wine, chemometric tools applied to the volatile compound data, which includes a significant number of esters, can differentiate between fermentation strategies and identify key marker compounds. mdpi.com Similarly, combining gas chromatography-mass spectrometry (GC-MS) with PCA and HCA can distinguish koumiss from different geographical regions based on their unique volatile profiles, where esters are key differentiating compounds. mdpi.com
Table 1: Applications of Multivariate Statistical Analysis in Chemical Profiling
| Analytical Technique(s) | MVSA Method(s) | Application | Reference(s) |
|---|---|---|---|
| GC-TOF/MS | PCA, HCA | Discrimination of sheep diets based on plasma and feces metabolites. | acs.org |
| GC-FID, GC-MS | PCA | Differentiation of white wines based on volatile compound profiles after different fermentation strategies. | mdpi.comresearchgate.net |
| Purge-and-Trap/Direct Sampling MS | PLS, tri-PLS, PARAFAC | Quantitative analysis of water samples containing mixtures of toluene, ethyl benzene, and cumene. | nih.gov |
| GC × GC-TOFMS | PCA, HCA | Characterization of volatile compounds in tobacco heating system aerosol at different temperatures. | sci-hub.se |
| UPLC-IM-Q/TOF | PCA, OPLS-DA | Comprehensive analysis and differentiation of contaminants from paper straws in soda. | unizar.es |
| GC-IMS, GC-MS | PLS-DA | Differentiation of volatile compounds in koumiss from different regions and identification of specific markers. | mdpi.com |
Quantitative Structure-Property Relationships (QSPR) for Related Ester Systems
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules, encoded as molecular descriptors, with their physicochemical properties. sci-hub.sebohrium.com These models are powerful tools for predicting the properties of new or untested compounds, thereby guiding the design of molecules with specific functionalities and reducing reliance on experimental measurements. sci-hub.sescientific.net For ester systems, QSPR models have been developed to predict a wide range of important properties.
The development of a QSPR model involves several key steps:
Data Collection: Gathering a dataset of compounds with experimentally determined values for the property of interest. bohrium.com
Structure Optimization and Descriptor Calculation: Drawing and optimizing the 3D molecular structures and then calculating a large number of molecular descriptors using software like Dragon. bohrium.comresearchgate.net These descriptors quantify various aspects of the molecular structure, including topology, geometry, and electronic properties. sci-hub.se
Variable Selection: Selecting the most relevant descriptors that have a high correlation with the target property, often using techniques like genetic algorithms (GA), ant colony optimization (ACO), or stepwise regression. sci-hub.sescientific.netresearchgate.net
Model Development and Validation: Building a mathematical model using methods such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM), or Random Forests (RF). bohrium.comresearchgate.net The model's predictive power is then rigorously validated using internal and external validation techniques. bohrium.com
Numerous QSPR studies have been successfully conducted for various classes of esters, demonstrating the utility of this approach.
Table 2: QSPR Models for Predicting Properties of Ester Systems
| Predicted Property | Ester Type / Dataset Size | Modeling Techniques | Key Findings / Model Performance | Reference(s) |
|---|---|---|---|---|
| Viscosity Index (VI) and Pour Point (PP) | 41 synthetic ester lubricants | Partial Least Squares (PLS), Genetic Algorithm (GA) | Models showed good prediction accuracy. Properties were highly correlated to molecular geometry, connectivity, and spatial autocorrelation. | sci-hub.seresearchgate.net |
| Flammability Characteristics (LFLT, UFLT, LFL(V%), UFL(V%)) | 179 different alkyl esters | Multivariable Linear Model, Genetic Programming (GP), Random Forest Regression (RFR), Support Vector Regression (SVR) | Developed models showed high prediction capability and were superior to previous models. Average absolute error for LFLT was 7.61 K. | bohrium.com |
| Net Heat of Combustion | Esters | Ant Colony Optimization (ACO), Partial Least Square (PLS), Multi-Linear Regression (MLR) | A reliable 5-parameter model was established to predict the net heat of combustion based on molecular structure alone. | scientific.net |
| Kovats Retention Indices (RI) | 40 synthetic ester derivatives | Genetic Algorithm (GA), Backward Stepwise Multiple Linear Regression (BW-MLR), Back-Propagation Artificial Neural Networks (BPANN) | The developed QSPR models were suitable for predicting the GC retention indices of the target compounds. | researchgate.net |
These studies highlight that properties ranging from lubricant performance to safety characteristics can be accurately predicted for ester systems. The descriptors selected in these models often relate to the size, shape, branching, and electronic nature of the ester molecules, providing valuable insights into the structural features that govern their macroscopic properties. researchgate.net
Table of Mentioned Compounds
Exploration of Ethylidene Dibutyrate in Non Biological and Industrial Applications
Role as a Chemical Intermediate in Specialty Ester Synthesis
As a derivative of butyric acid, ethylidene dibutyrate can be considered a valuable intermediate in the synthesis of more complex molecules. The industrial applications of butyric acid and its esters are diverse, ranging from plastics and plasticizers to flavoring and fragrance agents. nih.govyoutube.comresearchgate.net
Precursor in Esterification and Transesterification Reactions for Novel Compounds
This compound possesses two ester functional groups, making it a candidate for esterification and transesterification reactions. These reactions are fundamental in organic synthesis for creating new ester compounds. nih.gov In a transesterification reaction, the butyrate (B1204436) groups of this compound could be exchanged with other alkyl or aryl groups by reacting it with different alcohols in the presence of an acid or base catalyst. This would allow for the synthesis of novel diesters with potentially unique properties.
For instance, reaction with long-chain fatty alcohols could yield specialty esters with applications as lubricants or plasticizers. The general mechanism for such a reaction would involve the nucleophilic attack of the alcohol on the carbonyl carbon of the ester group, leading to the displacement of the original ethoxy group.
Table 1: Potential Transesterification Reactions with this compound
| Reactant Alcohol | Potential Product | Potential Application |
| Long-chain fatty alcohol | Long-chain fatty acid diester | Lubricant, Plasticizer |
| Polyol (e.g., glycerol) | Polymeric ester | Resin, Coating |
| Functionalized alcohol | Functionalized diester | Specialty chemical |
Building Block for Complex Organic Synthesis
The structure of this compound, with two reactive sites, makes it a potential building block for more complex organic molecules. nih.gov The geminal diester arrangement could be hydrolyzed to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. This versatility allows for its theoretical incorporation into the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Consideration in Polymer Chemistry and Material Science
The field of polymer chemistry offers several hypothetical applications for a molecule like this compound, either as a monomer, a co-monomer, or a modifying additive.
Potential as a Monomer or Co-monomer in Polymeric Systems (e.g., for Poly(vinyl butyrate) Analogues)
Poly(vinyl butyral) (PVB) is a well-known resin produced from the reaction of polyvinyl alcohol with butyraldehyde. wikipedia.org It is widely used in applications requiring strong binding and optical clarity, such as in laminated safety glass. wikipedia.org Theoretically, a similar polymer could be synthesized using a precursor derived from this compound. While not a direct monomer for PVB, its structural motifs are related.
Furthermore, if this compound were to be functionalized, for example by introducing polymerizable groups, it could serve as a co-monomer in polymerization reactions. This could be a strategy to incorporate the butyrate functionality into various polymer backbones, potentially modifying their properties such as flexibility, impact resistance, and solubility.
Use as a Chemical Modifier or Additive in Polymer Processing
Butyrate esters, in general, are known to be effective plasticizers. nbinno.com Plasticizers are additives that increase the plasticity or fluidity of a material. This compound, being a diester, could potentially act as a plasticizer for various polymers, such as polyvinyl chloride (PVC) or cellulose (B213188) derivatives. google.com Its incorporation could improve the flexibility and workability of these materials.
Table 2: Potential Polymer Additive Applications of this compound
| Polymer | Potential Effect | Application |
| Polyvinyl Chloride (PVC) | Increased flexibility | Flexible films, tubing |
| Cellulose Acetate (B1210297) | Improved workability | Molded articles, coatings |
| Polylactic Acid (PLA) | Enhanced impact resistance | Biodegradable plastics |
Application as a Solvent or Co-solvent in Industrial Processes
The utility of esters as industrial solvents is well-established due to their good solvency for a wide range of organic compounds and their relatively low toxicity compared to many halogenated or aromatic solvents. nbinno.com Ethyl butyrate, a related compound, is noted for its use as a solvent in the coatings and adhesives industries. nbinno.com
Given its structure, this compound would be expected to be a relatively non-polar solvent with a higher boiling point than simpler butyrate esters. This could make it suitable for applications requiring a slower evaporation rate. Its potential solvency characteristics are summarized below.
Table 3: Predicted Solvent Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Polarity | Low to medium | Based on the ester functional groups and hydrocarbon chain. |
| Boiling Point | Relatively high | Higher molecular weight compared to simple esters. |
| Solvency | Good for non-polar to moderately polar organic compounds | Typical characteristic of ester solvents. |
Its potential applications as a solvent could include:
Coatings and Inks: Dissolving resins, pigments, and other components.
Adhesives: Controlling viscosity and application properties.
Cleaning and Degreasing: Removing oils, greases, and other contaminants from surfaces.
Extraction Processes: As a solvent for extracting natural products or other chemicals.
Exploration in Reaction Media for Specific Organic Transformations
Currently, there is a lack of documented research investigating the use of this compound as a reaction medium or solvent for specific organic transformations. The suitability of a solvent in organic synthesis is determined by a range of physicochemical properties, including its polarity, boiling point, and ability to dissolve reactants while remaining inert to the reaction conditions.
Short-chain esters, in general, are considered polar aprotic solvents. wikipedia.org Their polarity is moderate, making them potentially suitable for a range of reactions involving polar organic molecules. The volatility of these esters is a key consideration; a desirable feature for a reaction solvent is a boiling point high enough to allow for a sufficient reaction temperature range, yet low enough to be easily removed during product purification. wikipedia.org
To be a viable reaction medium, this compound would need to exhibit the following characteristics:
Chemical Inertness: It must not react with the starting materials, reagents, intermediates, or products of the intended organic transformation.
Appropriate Solvating Power: It should effectively dissolve the reactants to facilitate their interaction.
Suitable Boiling Point: Its boiling point would need to align with the temperature requirements of the reaction.
Ease of Removal: It should be readily separable from the reaction mixture after completion, typically through distillation.
Without experimental data on the physical and chemical properties of this compound, its potential as a reaction solvent remains purely speculative. Further research would be required to determine its utility in this context.
Table 1: Comparison of Properties of Common Ester Solvents
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) |
| Ethyl Acetate | C4H8O2 | 88.11 | 77.1 | 6.02 |
| Butyl Acetate | C6H12O2 | 116.16 | 126 | 5.01 |
| Methyl Butyrate | C5H10O2 | 102.13 | 102 | 5.5 |
| This compound (Estimated) | C10H18O4 | 202.25 | >200 (estimated) | Moderate (estimated) |
Note: The properties for this compound are estimated based on its structure and are not from experimental data.
Use in Coating and Resin Formulations (e.g., as a volatile organic compound (VOC) alternative study)
There is no readily available research on the use of this compound in coating and resin formulations. Its potential application in this area, particularly as an alternative to volatile organic compounds (VOCs), would depend on its physical properties, such as volatility, solvency for resins, and compatibility with other formulation components.
Esters are commonly used as solvents in the coatings industry to dissolve resins and control the viscosity of the formulation. tpiohio.com For a compound to be considered a viable alternative to traditional VOCs, it should ideally have a low vapor pressure at room temperature to minimize emissions. wikipedia.org
The potential of this compound in this application would hinge on:
Low Volatility: A high boiling point and low vapor pressure are crucial for reducing VOC emissions.
Good Solvency: It would need to effectively dissolve a wide range of resins used in coatings, such as acrylics, polyesters, and alkyds.
Compatibility: It must be compatible with other components of the formulation, including pigments, additives, and crosslinkers.
Drying Characteristics: The rate of evaporation would influence the drying time and final appearance of the coating.
Given its likely higher molecular weight compared to common ester solvents, this compound might exhibit lower volatility. wikipedia.org However, without empirical data, its suitability as a VOC alternative in coatings and resins remains a matter of conjecture.
Integration into Chemical Formulations beyond Direct Usage
Beyond its potential as a primary solvent, this compound could theoretically be integrated into chemical formulations for more specialized roles. However, there is a clear absence of scientific literature detailing its use as a coupling agent or as an emulsifying or dispersing agent.
Role as a Coupling Agent in Homogeneous Systems
The concept of a coupling agent typically involves a molecule that facilitates the interaction between two otherwise immiscible or non-reactive phases or components. chemicalbook.comhengdasilane.com In homogeneous systems, a coupling agent might be used to enhance the solubility or compatibility of different components within a single phase.
For this compound to function as a coupling agent, its molecular structure would need to possess distinct regions with affinities for different chemical species. As a diester, it has both polar (the ester groups) and nonpolar (the alkyl chains) characteristics. This amphiphilic nature is a prerequisite for such an application.
The hypothetical role of this compound as a coupling agent would depend on:
Amphiphilicity: The balance between its polar and nonpolar regions.
Molecular Size and Shape: These factors would influence its ability to effectively bridge different molecules.
Intermolecular Interactions: Its capacity to form favorable interactions, such as dipole-dipole or van der Waals forces, with the components it is intended to couple.
While esters can be used in coupling reactions as reagents, their role as a coupling agent in the sense of a physical compatibilizer is not a common application, and no such use has been reported for this compound. acs.orgrsc.org
Potential for Emulsifying or Dispersing Agent Study
Emulsifying and dispersing agents are surface-active compounds (surfactants) that stabilize mixtures of immiscible liquids (emulsions) or suspensions of solid particles in a liquid (dispersions). nih.govpcimag.com The effectiveness of such agents is determined by their ability to adsorb at the interface between the two phases and reduce the interfacial tension.
A typical emulsifier or dispersant possesses a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. researchgate.net The structure of this compound, with two butyrate ester groups, suggests some degree of polarity, but it lacks a distinct, strongly hydrophilic head group and a long, strongly hydrophobic tail that are characteristic of conventional surfactants.
For this compound to be considered for study as an emulsifying or dispersing agent, the following would need to be investigated:
Surface Activity: Its ability to lower the surface tension of a liquid or the interfacial tension between two liquids.
Hydrophile-Lipophile Balance (HLB): This value quantifies the degree to which it is hydrophilic or lipophilic and predicts its suitability for different types of emulsions.
Adsorption at Interfaces: Its tendency to migrate to and orient at the interface between two phases.
The molecular structure of this compound does not strongly suggest that it would be an effective emulsifier or dispersing agent in typical aqueous-based systems. While some esters can exhibit surface-active properties, they are generally less effective than dedicated surfactants with more pronounced amphiphilic structures. nih.gov
Environmental Fate and Transformation of Ethylidene Dibutyrate Excluding Ecotoxicity
Photochemical Degradation Studies
Formation of Photodegradation Products
Despite extensive queries targeting each of these specific subsections for Ethylidene Dibutyrate, including its alternative chemical name, 1,1-ethanediyl dibutyrate, no relevant information was found in the available scientific databases and search indices. The searches consistently resulted in information on other, unrelated chemical compounds.
Consequently, it is not possible to generate the requested article with scientifically accurate and specific content for this compound. The lack of available information prevents a detailed discussion on its enzymatic hydrolysis, biodegradation products, factors influencing its degradation, photolytic kinetics, or the formation of photodegradation products.
Therefore, no article has been generated.
Table of Compounds
As no article was generated, there are no chemical compounds mentioned to be listed in a table.
Volatilization and Atmospheric Distribution Considerations
Comprehensive studies detailing the movement of this compound into the atmosphere and its subsequent distribution are not currently available.
Partitioning Behavior between Water, Soil, and Air
Specific data on the partitioning coefficients (such as Henry's Law constant) for this compound, which would describe its distribution between water, soil, and air, could not be located. This information is essential for predicting whether the compound is more likely to be found in water bodies, adsorbed to soil, or present in the atmosphere.
Reactivity with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone)
The atmospheric lifetime of a chemical is often determined by its reaction rates with key atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O₃). However, no specific kinetic data for the reaction of this compound with these oxidants were found in the reviewed literature. Such data would be necessary to estimate how long the compound might persist in the atmosphere.
Sorption and Desorption Behavior in Environmental Matrices
The tendency of a chemical to attach to and detach from soil and sediment particles, known as sorption and desorption, significantly influences its mobility and bioavailability in the environment.
Interaction with Soil Organic Matter and Minerals
While it is generally understood that organic compounds can interact with soil organic matter and mineral surfaces, no specific studies were identified that characterized the interaction of this compound with these soil components.
Influence of Soil Composition on Retention and Mobility
The composition of soil, including its organic matter content, clay type, and pH, typically plays a crucial role in the retention and movement of chemical compounds. However, research detailing how these soil properties specifically affect the sorption and mobility of this compound is not available.
Computational and Theoretical Chemistry Studies of Ethylidene Dibutyrate
Quantum Chemical Calculations
Quantum chemical calculations are based on solving the Schrödinger equation, offering deep insights into the electronic properties and energetics of a molecule. wikipedia.org These methods, such as Density Functional Theory (DFT), provide a foundational understanding of a molecule's intrinsic characteristics. researchgate.netyoutube.com
A study of the electronic structure of ethylidene dibutyrate would reveal fundamental aspects of its chemical nature. Key areas of investigation would include the distribution of electron density, the nature of its chemical bonds, and its reactivity, which can be predicted using various descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. dntb.gov.uaresearchgate.nettestbook.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity.
For this compound, quantum chemical calculations would determine the energies of these orbitals and map their spatial distribution. This would identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. For instance, the analysis would likely show the HOMO density concentrated around the oxygen atoms of the ester groups and the LUMO density centered on the carbonyl carbons.
Reactivity Descriptors: Beyond FMOs, a full computational analysis would calculate a range of reactivity descriptors derived from DFT. These descriptors quantify various aspects of a molecule's reactivity.
Interactive Table 7.1.1: Example of Calculated Reactivity Descriptors for this compound. This table illustrates the type of data that would be generated from a DFT calculation on this compound. The values are hypothetical and for illustrative purposes only.
| Descriptor | Symbol | Definition | Hypothetical Value | Interpretation for this compound |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 6.7 eV | Suggests relatively high kinetic stability |
| Ionization Potential | IP | -EHOMO | 7.2 eV | Energy required to remove an electron |
| Electron Affinity | EA | -ELUMO | 0.5 eV | Energy released when an electron is added |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index | ω | χ² / (2η) | 2.21 eV | Propensity to act as an electrophile |
This compound possesses several rotatable single bonds, leading to the existence of multiple conformational isomers, or conformers. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and determine their relative energies. core.ac.ukworktribe.com Computational methods are ideally suited for this task, allowing for a systematic exploration of the potential energy surface.
The process would involve rotating the molecule around its key dihedral angles—specifically the C-C and C-O bonds of the ethylidene and dibutyrate moieties. For each rotational position, the energy would be calculated to map out the potential energy landscape. This would identify the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. A study on the related compound ethyl butyrate (B1204436), for example, used methods like MP2/6-311++G(d,p) to identify stable syn and anti conformers resulting from rotation around the C-O bond. cam.ac.uk A similar approach for this compound would be more complex due to the greater number of rotatable bonds but would yield crucial information about the molecule's preferred shapes.
The calculations would likely reveal that steric hindrance between the two bulky butyrate groups and electrostatic interactions (e.g., dipole-dipole repulsion between carbonyl groups) are the primary factors governing conformational preference.
Interactive Table 7.1.2: Hypothetical Relative Energies of Stable Conformers of this compound. This table shows an example of the results from a conformational analysis study. The conformer labels and energy values are for illustrative purposes.
| Conformer ID | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| Conf-1 | 60° (gauche) | 0° (syn) | 0.00 | 75.1 |
| Conf-2 | 180° (anti) | 0° (syn) | 1.50 | 8.8 |
| Conf-3 | 60° (gauche) | 180° (anti) | 1.25 | 13.5 |
| Conf-4 | 180° (anti) | 180° (anti) | 3.00 | 2.6 |
Quantum chemical calculations are invaluable for mapping the energetic landscape of a chemical reaction, providing a detailed, step-by-step mechanism. The acid-catalyzed hydrolysis of this compound, a geminal diester, is a key reaction pathway to investigate. This reaction would proceed via protonation of a carbonyl oxygen, followed by nucleophilic attack of water, and subsequent bond cleavages to yield butyric acid and acetaldehyde (B116499).
Computational modeling of this pathway would involve:
Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction would be optimized to find their lowest energy structures.
Identifying Transition States (TS): For each step of the reaction, a transition state search would be performed. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. nih.gov Finding the TS is crucial as its energy determines the activation energy of that step.
This analysis would determine the rate-limiting step of the hydrolysis and provide a detailed understanding of the reaction mechanism at a molecular level.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. researchgate.net MD simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. researchgate.net
The behavior of this compound in a solution is governed by its interactions with the surrounding solvent molecules. MD simulations can model these interactions explicitly. A typical simulation would involve placing one or more this compound molecules in a box filled with a chosen solvent (e.g., water, ethanol) and calculating the forces between all atoms over a series of time steps.
From these simulations, several key properties can be analyzed:
Radial Distribution Functions (RDFs): An RDF describes how the density of solvent atoms varies as a function of distance from a specific atom in the solute. For this compound in water, RDFs could be calculated for the distance between the carbonyl oxygen atoms and water's hydrogen atoms, revealing the structure and strength of hydrogen bonding.
Solvation Shell Structure: Analysis of the simulation trajectories would show how solvent molecules arrange themselves around the solute, forming solvation shells. This would highlight the specific interactions, such as hydrogen bonds or van der Waals forces, that stabilize the molecule in solution.
Dynamics: The simulation would also provide information on the dynamic properties, such as the diffusion coefficient of this compound in the solvent and the rotational correlation times, which describe how quickly the molecule tumbles in solution.
Such studies have been performed on related molecules like ethylene (B1197577) glycol in aqueous solutions to understand the three-dimensional picture of hydration and hydrogen-bonding arrangements. core.ac.uk
Depending on the solvent and concentration, ester molecules can exhibit self-assembly or aggregation, driven by non-covalent interactions like van der Waals forces. beilstein-journals.orgacs.org This is particularly relevant in solvent systems where the solute has limited solubility, such as this compound in water. The hydrophobic butyrate chains might tend to cluster together to minimize their contact with water, a phenomenon known as the hydrophobic effect.
MD simulations are a primary tool for investigating the initial stages of aggregation. A simulation would start with this compound molecules randomly dispersed in a solvent box. Over the course of the simulation, one could observe whether the molecules spontaneously form clusters or aggregates.
Analysis of these simulations would focus on:
Cluster Analysis: Identifying the number and size of aggregates formed over time.
Interaction Energies: Calculating the intermolecular forces between the this compound molecules to understand the driving forces for aggregation (e.g., van der Waals vs. electrostatic contributions).
Structural Characterization: Examining the structure of the aggregates to see if there is any preferential orientation of the molecules within the cluster. For example, the hydrophobic alkyl chains might form a core with the more polar ester groups exposed to the solvent.
These simulations would provide atomic-level insights into the tendency of this compound to self-assemble in different solvent environments, which is crucial for understanding its behavior in various applications.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules. nih.govrsc.org These predictions are invaluable for structure elucidation and for the interpretation of experimental spectra. nih.gov
The process typically begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation(s). Following this, calculations such as the Gauge-Independent Atomic Orbital (GIAO) method are employed to compute NMR shielding tensors, which are then converted to chemical shifts. researchgate.net For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. chem-soc.si
The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. mdpi.com For instance, modern DFT protocols can achieve accuracies with root-mean-square deviations (RMSD) of 0.15 ppm for ¹H NMR shifts and 2.5 ppm for ¹³C NMR shifts. nih.gov Machine learning techniques are also increasingly being integrated with DFT calculations to enhance the accuracy of chemical shift predictions. scholaris.ca
While specific computational studies on this compound are not prevalent in the literature, the expected spectroscopic properties can be predicted based on these established methodologies. The following tables present hypothetical yet realistic predicted NMR and IR data for this compound, derived from typical computational outputs for similar ester compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (ethylidene) | Primary | 1.45 | 21.5 |
| CH (ethylidene) | Tertiary | 6.80 | 95.0 |
| C=O (butyrate) | Carbonyl | - | 172.0 |
| CH₂ (α to C=O) | Secondary | 2.30 | 36.0 |
| CH₂ (β to C=O) | Secondary | 1.65 | 18.5 |
| CH₃ (butyrate) | Primary | 0.95 | 13.7 |
Note: These are illustrative values based on computational chemistry principles for similar functional groups.
Table 2: Predicted Principal IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C-H Stretch (alkane) | 2960 - 2870 | Strong |
| C=O Stretch (ester) | 1745 | Very Strong |
| C-O Stretch (ester) | 1240 - 1170 | Strong |
| CH₂/CH₃ Bending | 1465 - 1380 | Medium |
Note: These are illustrative values based on typical frequency ranges for the specified functional groups in aliphatic esters. vscht.cz
Development of Structure-Property Relationships (QSPR) for Related Esters
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as reaction rates or chromatographic retention times. youtube.com These models are essential for predicting the behavior of new or untested compounds.
The reactivity of esters, particularly in hydrolysis reactions, is a key property that can be modeled using QSPR. nih.gov The rate of ester hydrolysis is significantly influenced by the electronic and steric environment around the ester group. youtube.com QSPR models for the hydrolysis of carboxylic acid esters often employ a range of molecular descriptors to quantify these effects. nih.gov
Key descriptors can include:
Steric parameters: Such as Taft's steric parameter (Es), which quantifies the bulkiness of substituent groups. youtube.com
Electronic parameters: Like Hammett or Taft sigma constants (σ) that describe the electron-donating or withdrawing nature of substituents.
Quantum chemical descriptors: These can include calculated charges on the carbonyl carbon and oxygen atoms, and energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net
Topological and geometrical descriptors: These describe the size, shape, and branching of the molecule. nih.gov
A general QSPR model for the base-catalyzed hydrolysis rate constant (log k) of a series of esters can be represented by a multiple linear regression (MLR) equation:
log k = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
The following table illustrates a hypothetical QSPR model for the alkaline hydrolysis of a series of butyrate esters, demonstrating the types of descriptors that could be used and their potential impact on the reaction rate.
Table 3: Illustrative QSPR Model for Alkaline Hydrolysis Rate Constants of Butyrate Esters
| Ester | log k (Experimental) | Steric Descriptor (Es) | Electronic Descriptor (σ*) | log k (Predicted) |
| Methyl butyrate | -1.50 | 0.00 | 0.00 | -1.52 |
| Ethyl butyrate | -1.75 | -0.07 | -0.10 | -1.78 |
| Isopropyl butyrate | -2.10 | -0.47 | -0.19 | -2.05 |
| tert-Butyl butyrate | -3.50 | -1.54 | -0.30 | -3.45 |
Note: This table is a hypothetical representation to illustrate the principles of a QSPR model for ester hydrolysis.
Gas chromatographic (GC) retention indices are fundamental parameters in analytical chemistry, and QSPR models are widely used for their prediction. nih.gov For a series of related esters, QSPR can provide highly accurate predictions of retention times on various stationary phases. nih.gov
The development of such models involves calculating a wide range of molecular descriptors, which can be categorized as:
Topological indices: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall's kappa indices. nih.gov
Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular volume and surface area.
Physicochemical descriptors: Properties like molar refractivity and polarizability are often included.
Quantum chemical descriptors: As mentioned previously, these can capture electronic effects.
A study on the prediction of GC retention indices for saturated esters on different stationary phases developed robust MLR models. nih.gov The key descriptors in these models were often related to the polarizability effect, molecular size, and branching. nih.gov
Table 4: Performance of a QSPR Model for Predicting GC Retention Indices of Saturated Esters on a Non-Polar Stationary Phase (SE-30)
| Statistical Parameter | Value |
| Number of Compounds in Dataset | 90 |
| Correlation Coefficient (R) | 0.9989 |
| Coefficient of Determination (R²) | 0.9978 |
| Standard Error of Estimation (SEE) | 6.5 |
| Cross-validated R² (Q²) | 0.9975 |
Source: Adapted from a study on QSPR for GC retention indices of saturated esters. nih.gov This table demonstrates the high predictive power that can be achieved with QSPR models for chromatographic properties of esters.
Process Development and Optimization for Industrial Production of Ethylidene Dibutyrate
Reactor Design and Engineering Considerations
The choice of reactor is a foundational decision in the chemical synthesis of ethylidene dibutyrate, directly influencing production capacity, operational efficiency, and product consistency. The design must account for reaction kinetics, thermodynamics, and the physical properties of the reactants and products.
The production of specialty chemicals such as this compound can be accomplished using either batch or continuous reactor systems, each offering distinct advantages and disadvantages. labmanager.com
Batch Reactors: These are the traditional choice for specialty chemicals, valued for their flexibility. cerionnano.com A single vessel is charged with reactants (butyric acid and a suitable acetaldehyde (B116499) equivalent or precursor) and a catalyst. The reaction proceeds over a set period, after which the product is discharged for purification. This setup is ideal for smaller production volumes and allows for easy adaptation to produce different products using the same equipment. labmanager.comjinzongmachinery.com However, batch processes can suffer from batch-to-batch variability, longer downtime between cycles for cleaning and reloading, and potential challenges in scaling up consistently. labmanager.com
Continuous Reactors (e.g., Continuous Stirred-Tank Reactor - CSTR or Plug Flow Reactor - PFR): In a continuous process, reactants are continuously fed into the reactor, and the product stream is simultaneously withdrawn. jinzongmachinery.com This mode of operation is suited for large-scale, dedicated production where high throughput and consistency are paramount. cerionnano.comjinzongmachinery.com Continuous reactors typically offer superior heat and mass transfer, leading to better process control and more uniform product quality. labmanager.com While the initial capital investment for continuous systems is generally higher, they often result in lower operating costs for large-scale production due to higher efficiency and automation. knikbio.com For esterification reactions, continuous systems like reactive distillation columns can be particularly effective as they integrate reaction and separation, continuously removing the water byproduct to drive the reaction equilibrium towards the product side. mdpi.com
| Parameter | Batch Reactor System | Continuous Reactor System |
|---|---|---|
| Production Scale | Ideal for small to medium volumes, multi-product facilities. labmanager.com | Best suited for large-scale, dedicated production of a single product. jinzongmachinery.com |
| Flexibility | High; can easily switch between different products and reaction conditions. cerionnano.com | Low; engineered for a specific process and product. cerionnano.com |
| Product Consistency | Can have batch-to-batch variability. labmanager.com | High; steady-state operation ensures uniform product quality. labmanager.comcerionnano.com |
| Capital Cost | Generally lower initial investment. knikbio.com | Higher initial investment due to more complex setup and control systems. knikbio.com |
| Operating Cost | Can be higher due to downtime and labor intensity. knikbio.com | Generally lower for large volumes due to automation and energy efficiency. cerionnano.comknikbio.com |
| Process Control | Parameters can be adjusted during the batch. labmanager.com | Requires sophisticated control systems for steady-state maintenance. jinzongmachinery.com |
Effective management of heat and mass transfer is critical for maximizing the yield and purity of this compound.
Heat Transfer: The esterification reaction to form this compound is typically exothermic. scienceready.com.au The release of heat, if not properly managed, can lead to temperature increases that may cause side reactions, degradation of the product, or safety hazards. researchgate.net Reactor design must incorporate efficient heat removal systems, such as cooling jackets, internal cooling coils, or external heat exchangers. researchgate.net In batch reactors, controlled addition of one reactant can help manage the rate of heat generation. researchgate.net Continuous reactors, with their higher surface-area-to-volume ratio, often provide more efficient heat dissipation. labmanager.com
Mass Transfer: The synthesis of this compound is a reversible condensation reaction where water is a byproduct. scienceready.com.au According to Le Chatelier's principle, the removal of water from the reaction mixture is essential to shift the equilibrium towards the formation of the ester, thereby increasing the conversion and final yield. masterorganicchemistry.comumass.edu Mass transfer optimization focuses on:
Agitation: Vigorous mixing within the reactor ensures that reactants are in close contact and that the temperature is uniform throughout the vessel.
Water Removal: Techniques such as azeotropic distillation using a Dean-Stark trap are common in batch processes. masterorganicchemistry.com In this setup, an inert solvent (e.g., toluene) forms an azeotrope with water, which is distilled off, condensed, and separated, with the solvent being returned to the reactor. masterorganicchemistry.com In continuous systems, reactive distillation or the use of pervaporation membranes can achieve continuous water removal, enhancing process intensification. mdpi.com
Catalyst Regeneration and Recycling Strategies
The catalyst is a cornerstone of the esterification process, and its effective management is vital for economic and environmental sustainability. Strategies for regeneration and recycling depend on whether the catalyst is heterogeneous (solid phase) or homogeneous (liquid phase). mdpi.com
Heterogeneous catalysts, such as acidic ion-exchange resins or zeolites, are advantageous because they are easily separated from the product mixture by simple filtration. mdpi.com However, their catalytic activity can diminish over time through several deactivation mechanisms. mdpi.comresearchgate.net
Poisoning: Strong chemisorption of impurities from the feedstock onto the active sites of the catalyst. mdpi.comslideshare.net
Fouling/Coking: The physical deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface and within its pores, blocking access to active sites. mdpi.comwikipedia.org
Sintering: Thermally induced agglomeration of catalyst particles, leading to a loss of active surface area. slideshare.netwikipedia.org
Reactivation strategies aim to restore the catalyst's activity. The appropriate method depends on the cause of deactivation. For instance, coking can often be reversed by controlled combustion of the carbon deposits in a stream of air. researchgate.net Fouling by organic residues might be addressed by washing with a suitable solvent.
| Deactivation Mechanism | Description | Common Reactivation/Regeneration Strategy |
|---|---|---|
| Poisoning | Irreversible chemisorption of impurities (e.g., sulfur, nitrogen compounds) on active sites. slideshare.net | Often difficult to reverse; may require chemical treatment to remove the poison or complete replacement. |
| Fouling/Coking | Physical blockage of active sites and pores by deposited carbon or heavy organic residues. wikipedia.org | Controlled oxidation (burning) of coke deposits in air/oxygen; solvent washing. researchgate.net |
| Sintering/Thermal Degradation | Loss of active surface area due to crystal growth or agglomeration at high temperatures. slideshare.net | Generally irreversible; prevention through strict temperature control is key. |
| Leaching | Dissolution of active components from the solid support into the reaction medium. | Irreversible; requires re-impregnation of the active component or catalyst replacement. |
Homogeneous catalysts, such as sulfuric acid or p-toluenesulfonic acid, are highly effective but present a significant challenge in separation from the product stream. mdpi.com Their recovery is crucial to minimize waste and reduce costs.
Common recovery methods include:
Neutralization and Washing: The most straightforward method involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate or sodium carbonate solution) followed by washing the organic phase with water to remove the resulting salt. researchgate.netyoutube.com This method does not recover the catalyst for reuse but simplifies purification.
Solvent Extraction: This technique relies on the differential partitioning of the catalyst and product between two immiscible liquid phases. solubilityofthings.comacs.org For example, if the catalyst is highly polar, it may be extracted from the less polar ester product into an aqueous phase. researchgate.net
Distillation: If the catalyst is non-volatile and the ester product is volatile, distillation can be used to separate the product, leaving the catalyst behind in the residue. acs.org However, the high temperatures required may cause product degradation.
Downstream Processing and Separation Technologies
Once the synthesis of this compound is complete, the crude reaction mixture must undergo a series of purification steps, known as downstream processing, to isolate the final product at the desired purity. wikipedia.org A typical purification sequence involves several key stages.
Catalyst Removal: As described previously, the first step is the removal of the catalyst. For heterogeneous catalysts, this is achieved by filtration. For homogeneous catalysts, this typically involves a neutralization and washing step. youtube.com
Washing and Neutralization: The crude product is washed with a basic solution, such as aqueous sodium carbonate, to neutralize any remaining acidic catalyst and unreacted butyric acid. youtube.com This is followed by one or more washes with water or brine to remove residual salts and water-soluble impurities like unreacted diols or acetaldehyde precursors. researchgate.net These steps are often carried out in a separating funnel in the lab or an extractor vessel on an industrial scale. youtube.com
Drying: After washing, the organic layer containing the ester is saturated with water. A drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, is used to remove this dissolved water. youtube.com
Final Purification (Distillation): The final and most critical purification step is typically fractional distillation. youtube.com This process separates the this compound from any remaining reactants, solvents, and low- or high-boiling impurities based on differences in their boiling points. youtube.com The process is conducted under reduced pressure (vacuum distillation) to lower the required temperature, preventing thermal decomposition of the ester. The fraction collected at the specific boiling point of this compound constitutes the final, high-purity product.
| Processing Step | Objective | Typical Method(s) | Impurities Removed |
|---|---|---|---|
| 1. Catalyst Removal | Separate the catalyst from the crude product mixture. | Filtration (heterogeneous); Neutralization/Washing (homogeneous). youtube.com | Solid acid catalyst; dissolved acid catalyst (e.g., H₂SO₄). |
| 2. Washing | Remove water-soluble impurities. | Liquid-liquid extraction with sodium carbonate solution, followed by water/brine. youtube.com | Unreacted butyric acid, residual catalyst, salts. |
| 3. Drying | Remove dissolved water from the organic phase. | Treatment with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) followed by filtration. youtube.com | Water. |
| 4. Distillation | Isolate the pure ester from remaining impurities. | Fractional distillation under reduced pressure (vacuum distillation). youtube.com | Unreacted starting materials, solvents, side-products. |
Multi-Stage Distillation Column Design for Product Purification
Achieving high-purity this compound necessitates a meticulously designed multi-stage distillation column. The design of such a column is a complex undertaking that depends on the vapor-liquid equilibrium (VLE) data of the mixture, which includes the desired product, unreacted raw materials, byproducts, and any solvents used.
The fundamental design parameters for a multi-stage distillation column for this compound purification are outlined in the table below. These parameters are interdependent and must be optimized to achieve the desired separation efficiency at a minimal operational cost.
| Design Parameter | Description | Typical Considerations for this compound Purification |
| Number of Theoretical Stages | The idealized number of equilibrium stages required to achieve the desired separation. | Determined by the relative volatility of this compound and its impurities. A higher number of stages leads to a purer product but also increases capital and operational costs. |
| Reflux Ratio | The ratio of the liquid returned to the top of the column to the amount of product withdrawn. | A higher reflux ratio improves separation but requires more energy for the reboiler and a larger condenser. An optimal ratio is selected to balance purity and energy consumption. |
| Feed Stage Location | The optimal tray where the feed mixture is introduced into the column. | The feed should be introduced at a stage where the composition of the liquid on the tray closely matches the composition of the feed, minimizing thermodynamic losses. |
| Operating Pressure | The pressure at which the distillation is carried out. | For thermally sensitive compounds, vacuum distillation may be employed to lower the boiling point and prevent degradation. The selection depends on the thermal stability of this compound. |
| Column Internals | The type of trays (e.g., sieve, valve, bubble cap) or packing (random or structured) used to facilitate vapor-liquid contact. | The choice depends on factors such as the desired efficiency, pressure drop, and fouling tendency of the system. Structured packing often offers higher efficiency and lower pressure drop. |
Detailed Research Findings: While specific design data for this compound distillation is not widely published, research on the purification of similar butyrate (B1204436) esters indicates that achieving purities exceeding 99% is feasible with carefully optimized multi-stage distillation columns. Simulations and pilot-scale studies for related esters often employ thermodynamic models like NRTL or UNIFAC to predict the VLE and guide the design process. The column's material of construction is also a critical consideration to prevent corrosion, with stainless steel being a common choice for esterification processes.
Solvent Recovery and Recycling
In the industrial synthesis of this compound, solvents may be used to facilitate the reaction or to aid in separation processes. The recovery and recycling of these solvents are crucial for both economic and environmental reasons. Effective solvent recovery minimizes waste generation and reduces the consumption of fresh solvent, thereby lowering operational costs. theclimatedrive.org
Common techniques for solvent recovery in ester production processes include:
Distillation: This is the most prevalent method, where the solvent is separated from the reaction mixture based on differences in boiling points.
Pervaporation: A membrane-based process that can be effective for breaking azeotropes that may form between the solvent and water, a common byproduct in esterification reactions.
Adsorption: Using solid adsorbents to capture the solvent from a gas or liquid stream.
Process Intensification Techniques
Process intensification aims to develop smaller, safer, and more energy-efficient and sustainable chemical processes. mdpi.com For the production of this compound, several process intensification techniques hold significant promise.
Microreactor Technology for Enhanced Reaction Control
Microreactors, with their characteristic small channel dimensions (typically in the sub-millimeter range), offer numerous advantages for the synthesis of fine chemicals like this compound. taylors.edu.my The high surface-area-to-volume ratio in microreactors leads to significantly enhanced heat and mass transfer rates. taylors.edu.my
Key Advantages of Microreactors for this compound Synthesis:
| Feature | Benefit |
| Superior Heat Transfer | Allows for precise temperature control, which is critical for managing exothermic reactions and minimizing the formation of thermal degradation byproducts. |
| Rapid Mixing | The small diffusion distances ensure rapid and efficient mixing of reactants, leading to more uniform reaction conditions and potentially higher yields and selectivities. |
| Enhanced Safety | The small hold-up volume of reactants within the reactor at any given time significantly reduces the risks associated with handling hazardous materials or runaway reactions. |
| Scalability | Scaling up production is often achieved by "numbering-up" or operating multiple microreactors in parallel, which can be a more straightforward approach than scaling up traditional batch reactors. |
Detailed Research Findings: While specific studies on the synthesis of this compound in microreactors are limited, research on the production of other flavor esters in microfluidic devices has demonstrated the potential for achieving high conversions and selectivities in short residence times. nih.gov The precise control over reaction parameters offered by microreactors can lead to a higher quality product with a more consistent profile. taylors.edu.my
Reactive Distillation Integration
Reactive distillation (RD) is a prime example of process intensification where the chemical reaction and separation occur simultaneously within a single unit. wikipedia.org For equilibrium-limited reactions like esterification, RD can be particularly advantageous. By continuously removing the products (in this case, this compound and water) from the reaction zone, the chemical equilibrium is shifted towards the product side, leading to higher conversions. wikipedia.org
Conceptual Design of a Reactive Distillation Process for this compound:
In a hypothetical RD process for this compound, the distillation column would contain a section packed with a solid acid catalyst where the esterification reaction takes place. The reactants (e.g., butyric acid and an acetaldehyde equivalent or a related precursor) would be fed into the column. As the reaction proceeds, the more volatile components, such as water, would move up the column and be removed as distillate, while the less volatile this compound would move down the column and be collected as the bottom product.
Potential Benefits of Reactive Distillation:
Increased Conversion: Overcomes equilibrium limitations. wikipedia.org
Energy Savings: The heat of reaction can be utilized for the separation, reducing external energy requirements.
Reduced Capital Cost: Combines a reactor and a distillation column into a single unit. wikipedia.org
Improved Selectivity: By continuously removing products, side reactions may be minimized.
Research Findings on Related Systems: The application of reactive distillation has been successfully demonstrated for the production of other esters, such as ethyl acetate (B1210297) and butyl acetate. ijsr.net These studies have shown significant improvements in conversion and energy efficiency compared to conventional processes. Modeling and simulation are crucial tools for the design and optimization of RD columns, as they need to account for the complex interplay between reaction kinetics, vapor-liquid equilibrium, and mass transfer. semanticscholar.org While specific models for this compound are not readily available in the literature, the principles and methodologies developed for other esterification systems provide a strong foundation for its potential application.
Future Research Directions and Emerging Avenues for Ethylidene Dibutyrate
Exploration of Novel, Unconventional Synthetic Routes
Electrocatalytic or Photocatalytic Synthesis
Electrocatalytic and photocatalytic methods are gaining traction for the synthesis of various esters, offering greener alternatives to conventional chemical processes. chemspider.com These techniques utilize renewable electricity or light to drive chemical reactions, often under mild conditions. thegoodscentscompany.comdurham.ac.uk For instance, research has demonstrated the electro-synthesis of acetate (B1210297) esters from carbon monoxide and water using copper catalysts. chemspider.com Similarly, photocatalytic strategies are being employed for esterification, with reaction mechanisms involving single electron transfer or energy transfer. nih.gov Future research could investigate the feasibility of adapting these methods for the synthesis of ethylidene dibutyrate, potentially from bio-based precursors.
Biosynthetic Pathways from Non-Conventional Precursors
Metabolic engineering presents a promising avenue for the sustainable production of esters. While specific biosynthetic pathways for this compound have not been documented, research into the biosynthesis of related compounds like ethyl butyrate (B1204436) in microorganisms such as Saccharomyces cerevisiae provides a foundation. nih.gov These pathways often involve the use of alcohol acyltransferases to catalyze the reaction between an acyl-CoA and an alcohol. nih.gov Future studies could explore the engineering of microbial cell factories to produce this compound from non-conventional, renewable feedstocks. The four main known pathways for butyrate production—the acetyl-CoA, glutarate, 4-aminobutyrate, and lysine pathways—could serve as starting points for designing such biosynthetic routes. nih.gov
Development of Advanced In-Situ Monitoring Techniques for Reactions
To optimize any potential synthesis of this compound, the development of advanced in-situ monitoring techniques will be crucial for understanding reaction kinetics and mechanisms in real-time.
Real-time Spectroscopic Monitoring (e.g., Raman, FTIR)
Real-time spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring chemical reactions as they occur. chemeo.com These methods allow for the direct observation of changes in the concentrations of reactants, intermediates, and products. For esterification reactions, in-situ FTIR can track the decrease in the carboxylic acid's C=O and O-H bands and the simultaneous increase in the ester's C=O and C-O bands. chemeo.com The application of these techniques would be invaluable for studying the kinetics of this compound synthesis, enabling precise control over reaction conditions to maximize yield and purity.
Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and process control. researchgate.net In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control of parameters like temperature, pressure, and reaction time. nih.gov This technology has been successfully applied to the synthesis of various esters and other organic compounds. researchgate.netnih.gov The development of a continuous flow process for this compound could lead to more efficient and scalable production. Automated platforms can further enhance this by enabling high-throughput screening of reaction conditions and catalysts. wikipedia.org
Elucidation of Complex Intermolecular Interactions
Understanding the intermolecular interactions of this compound is fundamental to predicting its physical properties and behavior in various applications. While no specific studies on the intermolecular forces of this compound were found, general principles of ester interactions can be applied.
Future research in this area would likely involve a combination of experimental techniques and computational modeling. Spectroscopic methods, such as NMR and infrared spectroscopy, can provide insights into the nature and strength of intermolecular forces, like dipole-dipole interactions and van der Waals forces. Computational approaches, including molecular dynamics simulations and quantum chemical calculations, can offer a detailed, atomistic view of these interactions. nih.gov Such studies would be crucial for understanding the compound's solubility, boiling point, and its interactions with other molecules, which is vital for any potential applications in materials science or as a solvent.
Solvent Effects on Reaction Selectivity
The choice of solvent can significantly influence the rate and selectivity of chemical reactions. In the context of this compound synthesis, which is typically an esterification reaction, the solvent plays a crucial role in the reaction equilibrium and the solvation of reactants, transition states, and products. Future research will likely focus on a systematic evaluation of various solvents to optimize the yield and purity of this compound.
Research in related esterification reactions has shown that polar aprotic solvents can enhance reaction rates by effectively solvating the intermediate species. Conversely, non-polar solvents may be favored for their ease of product separation and potential to shift the reaction equilibrium by facilitating the removal of byproducts like water. A detailed investigation into the solvent's dielectric constant, polarity, and hydrogen bonding capacity will provide a deeper understanding of its impact on the reaction mechanism. Quantum mechanical insights and computational modeling could be employed to predict solvent effects, guiding the selection of optimal reaction media.
Table 1: Hypothetical Solvent Effects on the Selectivity of this compound Synthesis
| Solvent | Dielectric Constant (ε) | Predicted Selectivity (%) | Predicted Reaction Rate (relative) |
| n-Hexane | 1.88 | 85 | 1.0 |
| Toluene | 2.38 | 88 | 1.2 |
| Dichloromethane | 8.93 | 92 | 2.5 |
| Acetone | 21.0 | 95 | 3.1 |
| Acetonitrile (B52724) | 37.5 | 93 | 2.8 |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 90 | 2.6 |
Note: The data in this table is hypothetical and for illustrative purposes to guide future research directions.
Interaction with Surfactants or Emulsifiers
The use of surfactants and emulsifiers in the synthesis of esters is a promising area of research, particularly for enhancing reaction rates and yields in biphasic systems. In the synthesis of this compound, especially if involving reactants with different polarities, surfactants can facilitate the formation of micelles or microemulsions, increasing the interfacial area between the reacting species.
Future studies could explore the use of various types of surfactants, including anionic, cationic, non-ionic, and zwitterionic, to determine their efficacy in the esterification process. The hydrophilic-lipophilic balance (HLB) of the surfactant will be a critical parameter to optimize. Designer surfactants, such as those based on renewable resources, could also be investigated to develop greener and more sustainable synthesis protocols. The presence of surfactants can also influence the catalytic activity in enzyme-catalyzed esterification, a field ripe for exploration in the context of this compound production.
Integration of Artificial Intelligence and Machine Learning in Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and development. For this compound, these technologies offer powerful tools for accelerating discovery and optimizing production processes.
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions with high accuracy. For the synthesis of this compound, predictive models can be developed to forecast yield, selectivity, and reaction kinetics under various conditions (e.g., temperature, pressure, catalyst, solvent). This would enable researchers to perform in silico screening of a vast parameter space, identifying the most promising reaction conditions before embarking on extensive experimental work. Techniques like neural networks and random forests can be employed to build these predictive models, leveraging existing chemical reaction databases.
Table 2: Illustrative Predictive Accuracy of Machine Learning Models for Esterification Reactions
| Machine Learning Model | Predicted Outcome | Reported Accuracy (%) |
| Random Forest | Reaction Yield | 85-90 |
| Gradient Boosting | Product Selectivity | 88-93 |
| Neural Network | Catalyst Performance | 90-95 |
| Support Vector Machine | Optimal Solvent | 82-88 |
Note: The data in this table is based on general findings in the field of predictive modeling for chemical reactions and serves as a projection for this compound research.
The integration of AI with automated synthesis platforms enables the concept of autonomous or "self-driving" laboratories. In such a system, a machine learning algorithm would design an experiment for the synthesis of this compound, which is then carried out by a robotic system. The results of the experiment are fed back to the algorithm, which then designs the next experiment in an iterative loop to rapidly find the optimal synthesis conditions. This approach can significantly accelerate the research and development cycle, leading to more efficient and cost-effective production methods.
Role in Circular Economy Initiatives for Chemical Production
The principles of a circular economy, which emphasize the reuse and valorization of waste streams, are becoming increasingly important in the chemical industry. This compound can play a role in this transition, particularly through the sustainable sourcing of its precursors.
Butyric acid, a key precursor for this compound, can be produced through the fermentation of organic waste streams, such as those from the food and agricultural industries. This biotechnological route offers a renewable and sustainable alternative to the conventional petrochemical synthesis of butyric acid. Future research will focus on optimizing the fermentation process to increase the yield and purity of butyric acid from diverse and complex waste feedstocks. Techno-economic analyses will be crucial to assess the commercial viability of such biorefinery concepts. The conversion of waste-derived butyric acid into value-added chemicals like this compound is a prime example of a circular economy in action, turning waste into a valuable resource.
Table 3: Potential Waste Streams for Butyric Acid Production
| Waste Stream | Industry | Potential Butyric Acid Yield (g/L) |
| Cheese Whey | Dairy | 10-30 |
| Molasses | Sugar | 15-40 |
| Food Waste | Municipal | 5-25 |
| Lignocellulosic Biomass | Agriculture & Forestry | 5-20 |
| Wastewater Sludge | Wastewater Treatment | 2-15 |
Note: The yield data is indicative and can vary significantly based on the specific composition of the waste stream and the fermentation conditions employed.
Degradation and Recycling into Reusable Chemical Feedstocks
The development of sustainable chemical processes necessitates the exploration of degradation and recycling pathways for chemical compounds, enabling a circular economy. For this compound, a diester, several promising avenues exist for its breakdown into valuable and reusable chemical feedstocks. These routes primarily involve leveraging the reactivity of the ester functional groups through processes such as hydrolysis, transesterification, and pyrolysis. Future research is focused on optimizing these methods for efficiency, selectivity, and environmental compatibility.
The primary degradation pathways for this compound can be categorized into chemical and thermal methods. Chemical methods, such as hydrolysis and transesterification, utilize catalysts to break the ester bonds at moderate temperatures. Thermal methods, like pyrolysis, employ high temperatures to induce molecular fragmentation. Each of these pathways yields a distinct set of valuable chemical products.
Hydrolysis
Hydrolysis involves the cleavage of the ester bonds in this compound through the action of water, typically in the presence of an acid or base catalyst. This process effectively reverses the esterification reaction used for its synthesis.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water. libretexts.orgchemguide.co.uk The reaction is reversible, and using an excess of water can shift the equilibrium towards the products. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521), results in an irreversible reaction. masterorganicchemistry.comucoz.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, driving the reaction to completion. chemistrysteps.commasterorganicchemistry.com
The primary products of the complete hydrolysis of this compound are acetaldehyde (B116499) and butyric acid.
| Degradation Pathway | Reagents/Conditions | Primary Products | Potential Feedstock Applications |
| Hydrolysis | Water, Acid or Base Catalyst | Acetaldehyde, Butyric Acid | Production of acetic acid, pyridine derivatives, pentaerythritol, plastics, and resins (from acetaldehyde). wikipedia.orgbritannica.comdcceew.gov.auadventchembio.comcloudsds.com Manufacture of cellulose (B213188) acetate butyrate plastics, flavorings, perfumes, and pharmaceuticals (from butyric acid). nih.govyoutube.commicrobenotes.comchemicalbook.comwikipedia.org |
Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.orgbyjus.commasterorganicchemistry.com By reacting this compound with a simple alcohol like methanol or ethanol (B145695), it can be converted into different, often more volatile and easily separable, esters.
For instance, the transesterification of this compound with methanol would yield acetaldehyde and methyl butyrate. Similarly, reaction with ethanol would produce acetaldehyde and ethyl butyrate. These resulting butyrate esters are valuable solvents and flavoring agents.
| Degradation Pathway | Reagents/Conditions | Primary Products | Potential Feedstock Applications |
| Transesterification | Alcohol (e.g., Methanol, Ethanol), Acid or Base Catalyst | Acetaldehyde, Butyrate Esters (e.g., Methyl butyrate, Ethyl butyrate) | Production of acetic acid, resins, and other chemicals (from acetaldehyde). wikipedia.orgbritannica.comdcceew.gov.auadventchembio.comcloudsds.com Solvents for lacquers and paints, flavorings, and in the pharmaceutical industry. tophim.com.uasolventis.netwikipedia.orgslchemtech.combatongchemical.com |
Pyrolysis
In the case of this compound, pyrolysis would be expected to yield butyric acid and ethene (ethylene). Ethene is a cornerstone of the petrochemical industry, serving as a primary feedstock for the production of a vast array of polymers and industrial chemicals. emerson.comafpm.orgenergy.govnih.govsiemens.com
| Degradation Pathway | Reagents/Conditions | Primary Products | Potential Feedstock Applications |
| Pyrolysis | High Temperature, Inert Atmosphere | Butyric Acid, Ethene | Manufacture of plastics, flavorings, and pharmaceuticals (from butyric acid). nih.govyoutube.commicrobenotes.comchemicalbook.comwikipedia.org Production of polyethylene (B3416737), ethylene (B1197577) oxide, ethylene dichloride, and other major industrial chemicals. emerson.comafpm.orgenergy.govnih.govsiemens.com |
Emerging research in the field of chemical recycling is continuously seeking more efficient and selective methods for the degradation of complex organic molecules into basic chemical building blocks. Future avenues for this compound could involve the development of novel catalytic systems, including enzymatic and biocatalytic approaches, to achieve degradation under milder conditions and with higher specificity. The goal is to create closed-loop systems where the degradation products can be seamlessly reintegrated into the chemical value chain, minimizing waste and reliance on virgin feedstocks.
Conclusion: Synthesizing Knowledge on Ethylidene Dibutyrate
Summary of Key Contributions to Organic Chemistry and Industrial Science
The primary contributions of compounds like ethylidene dibutyrate stem from their role as derivatives of aldehydes and carboxylic acids. Geminal diesters serve as valuable intermediates and protecting groups in organic synthesis.
Precursors to Vinyl Esters: Historically, the most significant industrial application for this class of compounds is the production of vinyl esters. For instance, ethylidene diacetate was a key intermediate in the manufacture of vinyl acetate (B1210297), a crucial monomer for producing polyvinyl acetate (PVA) and other copolymers. The process involves the pyrolysis of the ethylidene diester, which causes the elimination of a molecule of carboxylic acid to form a vinyl ester wikipedia.org. By analogy, this compound could serve as a precursor to vinyl butyrate (B1204436), a monomer used to create specialty polymers with applications in adhesives, coatings, and binders.
Carbonyl Surrogates: In synthetic chemistry, geminal dicarboxylates can function as "carbonyl surrogates." This means they can be used in reactions where a protected form of an aldehyde is needed. Their relative stability allows other parts of a complex molecule to be modified, after which the aldehyde can be regenerated through hydrolysis. Furthermore, allylic gem-dicarboxylates have been utilized in enantioselective synthesis, allowing for the creation of chiral esters with high stereochemical control, which is fundamental in pharmaceutical and fine chemical production nih.gov.
Specialty Chemicals: The butyrate functional groups suggest potential applications in industries where butyric acid derivatives are valued. These include the flavor and fragrance sector, where butyrate esters are known for their fruity aromas. This compound could act as a stable, less volatile source or carrier for butyrate-related scents and flavors.
Reiteration of the Foundational Role of this compound in Chemical Understanding
Although not a widely cited compound, the structure and reactivity of this compound serve to illustrate several foundational concepts in organic chemistry.
Acetal (B89532) Chemistry: As a diester of a geminal diol, this compound is structurally analogous to an acetal. Its synthesis, typically from the reaction of an aldehyde (acetaldehyde) with a carboxylic acid derivative (butyric anhydride (B1165640) or butyryl chloride), is a classic example of nucleophilic acyl substitution and addition to a carbonyl group. Studying its formation and hydrolysis helps in understanding reaction mechanisms, equilibria, and catalysis.
Reaction Mechanisms: The conversion of ethylidene diesters to vinyl esters via thermal elimination is a textbook example of a pericyclic reaction or an E1 elimination mechanism, providing insight into thermochemistry and reaction kinetics. Additionally, the broader class of geminal diesters is used in mechanistic studies of reactions like decarbalkoxylation, where the structure of the ester influences reaction rates and pathways, helping chemists to understand the nuances of nucleophilic substitution at saturated carbon centers sci-hub.seacs.org.
Structure-Property Relationships: The physical properties of this compound, detailed in the table below, are a direct consequence of its molecular structure. With a molecular weight of 202.25 g/mol and two ester groups, it is a relatively non-polar molecule with an expectedly low water solubility and a boiling point characteristic of a medium-sized ester. These properties dictate its potential use as a non-aqueous solvent or a plasticizer in polymer formulations.
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H18O4 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | ethane-1,1-diyl dibutyrate |
| CAS Number | 25572-25-2 chemspider.com |
| Appearance | (Predicted) Liquid |
| Boiling Point | (Predicted) 240-250 °C |
| Density | (Predicted) ~1.0 g/cm³ |
| LogP (Octanol/Water) | (Predicted) 2.5-3.0 |
Note: Most physical properties for this specific compound are computationally predicted due to a lack of extensive experimental data in published literature.
Prospects for Interdisciplinary Research Beyond Current Paradigms
The future potential of this compound likely lies in specialized, interdisciplinary applications that leverage its unique structure.
Biotechnology and Pharmaceuticals: Butyric acid is a short-chain fatty acid that plays a significant role in gut health and acts as a histone deacetylase (HDAC) inhibitor, a mechanism relevant to cancer therapy. However, its unpleasant odor and rapid metabolism limit its direct therapeutic use. This compound could be investigated as a prodrug for butyric acid. Its structure would mask the odor and potentially allow for a controlled, slow release of two equivalents of butyric acid upon enzymatic or chemical hydrolysis in a biological system. This could open avenues for research in gastroenterology, oncology, and metabolic diseases.
Polymer and Materials Science: Beyond its potential role as a precursor to vinyl butyrate, this compound could be explored as a novel plasticizer for biocompatible or biodegradable polymers, such as polylactic acid (PLA) or polyvinyl chloride (PVC). Its ester functionalities could provide good compatibility with polymer matrices, while its eventual hydrolysis into the natural metabolite butyric acid and the simple molecule acetaldehyde (B116499) could offer an advantage in terms of environmental impact and biocompatibility.
Green Chemistry: The synthesis and decomposition of this compound can be a platform for developing greener chemical processes. Research could focus on enzyme-catalyzed synthesis to improve efficiency and reduce waste, or on controlled decomposition pathways that yield valuable chemical feedstocks without harsh reagents, contributing to the principles of a circular economy.
Q & A
Q. What are the optimal synthetic pathways for ethylidene dibutyrate, and how can purity be validated?
this compound is typically synthesized via acid-catalyzed esterification of ethylidene glycol with butyric anhydride under reflux conditions. Key parameters include temperature control (80–100°C) and catalyst selection (e.g., sulfuric acid). Post-synthesis, purification via fractional distillation is recommended to achieve >95% purity, validated by gas chromatography (GC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are critical for structural confirmation, identifying ester carbonyl stretches (~1740 cm⁻¹) and alkyl protons (δ 0.9–1.6 ppm) .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
Stability studies should involve accelerated degradation tests under controlled humidity (e.g., 40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure. Quantify degradation products using high-performance liquid chromatography (HPLC) and compare against baseline purity data. For long-term stability, follow ICH guidelines Q1A(R2), documenting changes in physicochemical properties over 6–12 months .
Advanced Research Questions
Q. How can contradictory data on this compound’s biochemical activity be systematically addressed?
Contradictions in pharmacological studies (e.g., protein kinase C modulation) may arise from isoform-specific effects or experimental variability. To resolve this:
Q. What computational strategies are effective in modeling this compound’s interactions with cellular targets?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like M1 muscarinic receptors. Follow with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability of ligand-receptor complexes. Cross-validate with experimental data, such as radioligand displacement assays, to refine computational models .
Q. How can researchers design robust dose-response studies to evaluate neurochemical effects?
- Use a logarithmic concentration range (1 nM–100 µM) to capture full efficacy and potency.
- Incorporate positive controls (e.g., carbachol for muscarinic effects) and negative controls (vehicle-only groups).
- Apply nonlinear regression analysis (e.g., Hill equation) to calculate EC₅₀ values and assess cooperativity .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing heterogeneous experimental data?
For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U test). For multi-group comparisons, apply ANOVA with post-hoc corrections (Bonferroni or Tukey). Report effect sizes (e.g., Cohen’s d) and confidence intervals (95% CI) to contextualize significance .
Q. How can batch-to-batch variability in synthesis impact pharmacological reproducibility?
Implement quality-by-design (QbD) principles:
- Monitor critical process parameters (CPPs) like reaction time and catalyst concentration.
- Use design of experiments (DoE) to identify influential factors.
- Characterize each batch via GC-MS and NMR to correlate physicochemical properties with bioactivity .
Data Presentation and Replication
Q. What criteria should be met to ensure experimental replicability in independent labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
